1H-Benzimidazole-5,6-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole-5,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHZLNHGCHDFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572479 | |
| Record name | 1H-Benzimidazole-5,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267642-46-6 | |
| Record name | 1H-Benzimidazole-5,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Benzimidazole-5,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Benzimidazole-5,6-dicarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the title compound.
Synthesis
The synthesis of this compound is achieved through the cyclocondensation of 4,5-diaminophthalonitrile with formic acid. This reaction, a variation of the well-established Phillips benzimidazole synthesis, provides a straightforward and efficient route to the desired product.
Reaction Scheme
The overall reaction is depicted below:
In-Depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-5,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Benzimidazole-5,6-dicarbonitrile (CAS No: 267642-46-6). This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data presentation to facilitate further investigation and application of this compound.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄N₄ | [Calculated] |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 267642-46-6 | [1][2][3] |
| Melting Point | Data not available in public literature | [2][3] |
| Boiling Point | Data not available in public literature | [2][3] |
| Density | Data not available in public literature | [2][3] |
| pKa | Data not available in public literature | |
| LogP | Data not available in public literature | |
| Solubility | Data not available in public literature |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of benzimidazole derivatives are outlined below. These protocols can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
pKa Determination (Capillary Electrophoresis)
The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Capillary electrophoresis (CE) is a robust method for determining the pKa of benzimidazole derivatives.[4][5]
Experimental Steps:
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with varying pH values.
-
Sample Preparation: Dissolve the benzimidazole derivative in a suitable solvent and then dilute with the respective buffers.
-
CE Analysis: Inject the sample into the capillary and apply a voltage. The electrophoretic mobility of the compound is measured at each pH.
-
Data Analysis: Plot the electrophoretic mobility against the pH. The pKa value is determined from the inflection point of the resulting sigmoidal curve.[4]
Logical Flow for pKa Determination via Capillary Electrophoresis
Caption: Logical workflow for pKa determination using capillary electrophoresis.
LogP Determination (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic and pharmacodynamic behavior. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for LogP determination.[6][7]
Experimental Steps:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Standard and Sample Preparation: Dissolve a set of standard compounds with known LogP values and the test compound in the mobile phase.
-
HPLC Analysis: Inject the standards and the sample into the RP-HPLC system and determine their retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve.
-
LogP Calculation: Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
Workflow for LogP Determination using RP-HPLC
Caption: Workflow for the determination of LogP using the RP-HPLC method.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or the signaling pathways affected by this compound. However, the benzimidazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[8][9] Many benzimidazole derivatives have been reported to exhibit anticancer, antimicrobial, and enzyme inhibitory activities.[9][10][11][12][13]
Given the structural features of this compound, it is plausible that it may interact with various biological targets. For instance, some benzimidazole derivatives are known to act as topoisomerase inhibitors.[11] A hypothetical signaling pathway for a benzimidazole derivative acting as a topoisomerase I inhibitor leading to apoptosis is depicted below.
Hypothetical Signaling Pathway for a Benzimidazole-based Topoisomerase I Inhibitor
References
- 1. 267642-46-6 CAS Manufactory [m.chemicalbook.com]
- 2. This compound(9CI) | CAS#:267642-46-6 | Chemsrc [chemsrc.com]
- 3. 267642-46-6 CAS MSDS (this compound(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 1H-Benzimidazole-5,6-dicarbonitrile and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the synthesis and potential crystallographic analysis of 1H-Benzimidazole-5,6-dicarbonitrile. Due to the absence of a publicly available crystal structure for this specific compound, this document provides a comprehensive overview of its synthesis and details the crystallographic analysis of a closely related analog, (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate, as an illustrative example.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound this compound (C₉H₄N₄) is of particular interest due to the presence of nitrile groups, which can act as versatile synthetic handles and participate in various chemical transformations. An understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-based drug design and for predicting its chemical and physical properties.
While the crystal structure for this compound has not been reported, this guide provides a putative synthesis protocol and a detailed crystallographic analysis of a structurally similar compound to serve as a reference for future studies.
Synthesis of this compound
The synthesis of 1H-benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a one-carbon synthon such as an aldehyde, carboxylic acid, or their derivatives. For the target molecule, the logical precursor is 4,5-diaminophthalonitrile.
Experimental Protocol: Proposed Synthesis
A plausible method for the synthesis of this compound involves the cyclization of 4,5-diaminophthalonitrile with formic acid.
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 4,5-diaminophthalonitrile (1 equivalent) in an excess of formic acid.
-
-
Step 2: Cyclization
-
Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is removed under reduced pressure.
-
The resulting residue is neutralized with a suitable base, such as a saturated sodium bicarbonate solution, which may precipitate the crude product.
-
The crude product is then filtered, washed with water, and dried.
-
-
Step 4: Recrystallization
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to obtain crystals suitable for single-crystal X-ray diffraction.
-
Below is a diagram illustrating the proposed synthesis and subsequent analysis workflow.
Crystallographic Analysis of a Related Structure
As a proxy for the crystallographic data of the title compound, we present the data for (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate.[1] This compound features the same core benzimidazole structure, with carboxylic acid groups in place of the dinitrile functionalities.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a typical protocol for crystal structure determination, based on the analysis of the silver salt analog.[1]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 298 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα radiation) and a detector (e.g., Bruker APEXII area-detector).[1]
-
Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. This includes cell refinement and data reduction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Quantitative Data Presentation
The crystallographic data for the analog compound are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Empirical Formula | [Ag(C₉H₅N₂O₄)(C₉H₆N₄O₂)]·H₂O |
| Formula Weight | 537.37 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 28.483 (3) Å |
| b | 18.6398 (17) Å |
| c | 7.2251 (7) Å |
| α | 90° |
| β | 99.046 (1)° |
| γ | 90° |
| Volume | 3788.2 (6) ų |
| Z | 8 |
| Data Collection | |
| Diffractometer | Bruker APEXII area-detector |
| Reflections Collected | 10329 |
| Independent Reflections | 3675 [R(int) = 0.044] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factors [I > 2σ(I)] | R1 = 0.039, wR2 = 0.092 |
| Goodness-of-fit on F² | 1.04 |
[Data sourced from Acta Crystallographica Section E, 2009, 65, m1483.][1]
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
|---|---|
| Ag1—N1 | 2.125 (3) |
| Ag1—N3 | 2.128 (3) |
[Data for the silver coordination environment in the analog structure.][1]
Table 3: Selected Bond Angles (°)
| Angle | Value |
|---|---|
| N1—Ag1—N3 | 178.13 (12) |
[Data for the silver coordination environment in the analog structure.][1]
The structure of this silver complex reveals a three-dimensional supramolecular network stabilized by extensive O—H⋯O and N—H⋯O hydrogen bonds. The silver atom adopts a nearly linear geometry coordinated by two nitrogen atoms from the benzimidazole ligands.[1]
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a foundational framework for its synthesis and crystallographic analysis. The provided synthesis protocol offers a viable route to obtaining single crystals of the target compound. Furthermore, the detailed crystallographic data of a closely related dicarboxylic acid analog serves as a valuable reference, illustrating the type of structural information and key intermolecular interactions that can be expected. The determination of the precise crystal structure of this compound is a critical next step for elucidating its structure-property relationships and unlocking its full potential in drug discovery and materials science.
References
biological activity of novel 1H-Benzimidazole-5,6-dicarbonitrile derivatives
An in-depth technical guide has been created to explore the biological activities of 1H-Benzimidazole derivatives, with a special focus on the potential of novel 1H-Benzimidazole-5,6-dicarbonitrile compounds. This document is tailored for researchers, scientists, and professionals in drug development.
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel 1H-benzimidazole derivatives. While extensive data exists for the broader class, this paper places a special emphasis on the unique this compound scaffold. Due to the limited specific research on these dicarbonitrile derivatives, this guide extrapolates potential activities based on established structure-activity relationships and the known electronic influence of nitrile groups. We present quantitative data in structured tables, detail key experimental protocols, and use visualizations to illustrate synthetic workflows, signaling pathways, and logical relationships, offering a foundational resource for future research and development in this promising area.
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2] This structural motif is an integral part of essential biomolecules, such as vitamin B12, and is present in a number of FDA-approved drugs, including the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[1] The versatility of the benzimidazole ring allows for substitutions at multiple positions (primarily N-1, C-2, C-5, and C-6), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Consequently, its derivatives have been extensively investigated and have demonstrated a wide array of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][2][4][5]
The introduction of dicarbonitrile groups at the 5 and 6 positions of the benzimidazole ring is a novel chemical modification. Nitrile groups are strong electron-withdrawing moieties that can significantly modulate the electronic properties of the aromatic system, influencing its interaction with biological targets and metabolic stability. This guide synthesizes the known biological activities of various benzimidazole derivatives to provide a predictive framework for the therapeutic potential of this compound analogues.
General Synthesis of 1H-Benzimidazole Derivatives
The most common and straightforward method for synthesizing the 1H-benzimidazole core is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, nitriles, or orthoesters) under acidic or oxidative conditions.[1][6] A popular modern variation utilizes sodium metabisulfite (Na₂S₂O₅) as an inexpensive and efficient oxidizing agent when condensing o-phenylenediamines with various aldehydes.[1][5][7] Subsequent N-alkylation at the N-1 position can be achieved by reacting the benzimidazole core with substituted halides in the presence of a base.[1][7]
Caption: General workflow for the synthesis of 1H-Benzimidazole derivatives.
Biological Activities and Data
1H-Benzimidazole derivatives have been extensively evaluated for a range of biological activities. The following sections summarize key findings and quantitative data.
Anticancer Activity
Benzimidazoles exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, induction of apoptosis, and cell cycle arrest.
-
Enzyme Inhibition: Derivatives have been identified as potent inhibitors of Fatty Acid Synthase (FASN), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Topoisomerase I.[3][6][8][9] For instance, certain (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives showed potent FASN inhibition with IC₅₀ values as low as 2.5 µM.[8]
-
Cell Cycle Arrest: Treatment with benzimidazole compounds has been shown to cause cell cycle arrest, often in the G2/M or Sub-G1 phase, leading to the inhibition of cancer cell proliferation.[6][8]
-
Cytotoxicity: These compounds have demonstrated significant cytotoxicity against a wide panel of human cancer cell lines.
Table 1: Anticancer Activity of Novel 1H-Benzimidazole Derivatives
| Compound ID/Series | Cancer Cell Line | Mechanism/Target | Potency (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|---|
| CTL-06 | HCT-116 (Colon) | FASN Inhibition | 3 ± 0.25 µM | [8] |
| CTL-12 | HCT-116 (Colon) | FASN Inhibition | 2.5 ± 0.25 µM | [8] |
| Hybrid 95 | HepG-2 (Liver) | VEGFR-2 Inhibition | 1.98 µM | [3] |
| Compound 92j | MCF-7 (Breast) | Not Specified | 0.0316 µM | [3] |
| Compound 92g | A549 (Lung) | Not Specified | 0.316 µM | [3] |
| Compound 37j | MCF-7 (Breast) | G9a Antagonist | 5.73 µM | [3] |
| WXJ-202 | Breast Cancer Cells | CDK4/6 Inhibition | Not specified | [9] |
| Compound 12b | 60 Cancer Cell Lines | Topoisomerase I | 0.16 to 3.6 µM | [6] |
| Compound 9f | A549 (Lung) | Not Specified | 16.1 ± 1.1 µM |[4] |
Caption: Potential anticancer signaling pathway inhibited by a benzimidazole derivative.
Antimicrobial Activity
Novel benzimidazole derivatives have shown significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[1][7]
Table 2: Antimicrobial Activity of Novel 1H-Benzimidazole Derivatives
| Compound ID/Series | Microbial Strain | Activity Type | Potency (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Compound 4k | Escherichia coli | Antibacterial | 2-8 | [7] |
| Compound 4k | Staphylococcus aureus (MRSA) | Antibacterial | 2 | [7] |
| Compound 1d | Streptococcus faecalis | Antibacterial | 4 | [7] |
| Compound 4k | Candida albicans | Antifungal | 8 | [7] |
| Compound 4k | Aspergillus niger | Antifungal | 16 | [7] |
| Compound 11 | Staphylococcus aureus | Antibacterial | Promising at 1000 | [10] |
| Compound 11 | Klebseilla spp. | Antibacterial | Promising at 1000 |[10] |
Other Biological Activities
-
Enzyme Inhibition (Cholinesterase): Certain benzimidazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Some synthetic analogs showed moderate inhibitory activity with IC₅₀ values in the millimolar range.[11]
-
Antiparasitic Activity: Derivatives have demonstrated activity against protozoa such as Giardia lamblia and Entamoeba histolytica, with some compounds being more active than the standard drug Metronidazole.[4]
Spotlight on this compound Derivatives
Specific biological activity data for this compound derivatives is not extensively reported in the reviewed literature. However, based on structure-activity relationship (SAR) principles, we can infer their potential. The two nitrile groups at positions 5 and 6 are strong electron-withdrawing groups. This electronic modification can have several consequences:
-
Altered Target Binding: The change in electron density across the benzimidazole ring system can significantly alter non-covalent interactions (e.g., π–π stacking, hydrogen bonding) with biological targets.
-
Increased Polarity: The dinitrile substitution increases the molecule's polarity, which could affect its solubility and ability to cross cell membranes.
-
Metabolic Stability: The presence of electron-withdrawing groups can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism.
-
Novel Interactions: The nitrile groups themselves can act as hydrogen bond acceptors, potentially forming novel interactions within a target's active site.
Caption: Logical relationships in the SAR of dicarbonitrile substitution.
Key Experimental Protocols
General Synthesis of 2-Aryl-1H-benzimidazoles
This protocol is a general method for synthesizing the benzimidazole core structure.
-
Reaction Setup: A mixture of an o-phenylenediamine derivative (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.5 mmol) is prepared in a solvent like ethanol or DMF.
-
Reaction Condition: The mixture is heated, often under reflux or using microwave irradiation, for a specified time until the reaction is complete (monitored by TLC).[7]
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1H-benzimidazole derivative.[7][10]
In Vitro Anticancer MTT Assay
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., paclitaxel) and incubated for a standard period (e.g., 48-72 hours).[3][7]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., ~570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Broth Microdilution Assay (for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound.
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton broth).[7]
-
Inoculum Preparation: A standardized inoculum of the microbial strain to be tested (e.g., S. aureus) is prepared to a specific cell density.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Caption: Workflow for the broth microdilution assay to determine MIC.
Conclusion and Future Perspectives
The 1H-benzimidazole scaffold remains a highly productive framework for the discovery of new therapeutic agents. Derivatives have shown potent and diverse biological activities, particularly in the fields of oncology and microbiology. While the existing body of research provides a strong foundation, the specific biological potential of this compound derivatives is an underexplored area.
Future research should focus on the targeted synthesis and evaluation of these dicarbonitrile analogues. Investigating their activity against the well-established targets of benzimidazoles (e.g., FASN, VEGFR-2, DHFR, and tubulin) would be a logical starting point. Furthermore, exploring novel mechanisms of action driven by the unique electronic properties of the dicarbonitrile substitution could lead to the discovery of first-in-class drug candidates. In silico modeling, coupled with in vitro and in vivo studies, will be crucial in elucidating the structure-activity relationships and optimizing the therapeutic potential of this promising new class of compounds.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Reaction Mechanism of 1H-Benzimidazole-5,6-dicarbonitrile Synthesis
Abstract: This technical guide provides a comprehensive exploration of the primary reaction mechanism for the synthesis of 1H-Benzimidazole-5,6-dicarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the plausible mechanistic steps, presents a representative experimental protocol, and organizes key data for scientific evaluation. Visual diagrams generated using DOT language are provided to illustrate the reaction pathway and experimental workflow, adhering to strict visualization standards for clarity and accessibility by researchers, scientists, and drug development professionals.
Core Reaction Pathway: An Overview
The synthesis of benzimidazole derivatives is a cornerstone of heterocyclic chemistry, with two predominant methods being the Phillips-Ladenburg reaction and the Weidenhagen reaction.[1] The most direct and common route for synthesizing this compound involves the condensation of a substituted o-phenylenediamine with a one-carbon (C1) source, a method characteristic of the Phillips-Ladenburg pathway.[1][2]
The key reactants for this specific synthesis are:
-
4,5-Diaminophthalonitrile (also known as 4,5-diamino-1,2-benzenedicarbonitrile).
-
Formic Acid , which serves as the C1 source to form the imidazole ring.[3]
The overall reaction involves the cyclocondensation of these two precursors, typically under acidic conditions and with heating, to form the stable aromatic benzimidazole ring system via the elimination of two molecules of water.
Plausible Reaction Mechanism
The synthesis of this compound from 4,5-diaminophthalonitrile and formic acid proceeds through a multi-step acid-catalyzed condensation and dehydration mechanism.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 4,5-diaminophthalonitrile on the protonated carbonyl carbon of formic acid.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Dehydration to Formyl Intermediate: The intermediate quickly loses a molecule of water to yield a more stable N-formyl-4,5-diaminophthalonitrile intermediate.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the formyl carbon.
-
Final Dehydration: A final dehydration step from the resulting cyclic intermediate leads to the formation of the aromatic this compound product.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(9CI) | CAS#:267642-46-6 | Chemsrc [chemsrc.com]
The Strategic Role of 1H-Benzimidazole-5,6-dicarbonitrile in the Synthesis of Complex Nitrogen-Containing Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
1H-Benzimidazole-5,6-dicarbonitrile is a versatile and highly reactive precursor molecule that serves as a pivotal building block in the synthesis of a wide array of complex, nitrogen-containing heterocyclic compounds. Its unique structural features, particularly the presence of two adjacent nitrile groups on the benzene ring, offer a rich platform for diverse cyclization reactions, leading to the formation of novel polycyclic aromatic systems. These resulting heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the preparation of advanced heterocyclic systems, complete with detailed experimental protocols and quantitative data.
Synthesis of the Core Precursor: this compound
The primary and most efficient method for the synthesis of this compound involves the cyclocondensation of 4,5-diaminophthalonitrile with formic acid. This reaction follows the well-established Phillips-Ladenburg synthesis of benzimidazoles.
Reaction Scheme:
An In-Depth Technical Guide to the Initial Screening of 1H-Benzimidazole-5,6-dicarbonitrile for Medicinal Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The functionalization of the benzimidazole ring system, particularly at the N-1, C-2, and C-5/6 positions, has been extensively explored to modulate its pharmacological effects.[5] This technical guide outlines a comprehensive strategy for the initial in vitro screening of a novel derivative, 1H-Benzimidazole-5,6-dicarbonitrile (CAS: 267642-46-6) , for potential medicinal applications. While specific biological data for this compound is not yet publicly available, this document provides detailed experimental protocols and a logical workflow for its synthesis and preliminary evaluation against key therapeutic targets. The methodologies described herein are based on established screening protocols for other benzimidazole derivatives and are intended to serve as a foundational guide for researchers initiating studies on this or similar novel chemical entities.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C9H4N4.[6] The presence of the dicarbonitrile functional groups at the 5 and 6 positions of the benzimidazole ring is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, which may enhance binding to biological targets.[7] This guide details the initial steps to explore the therapeutic potential of this compound.
Synthesis of this compound
A common and effective method for the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] For this compound, a plausible synthetic route involves the reaction of 4,5-diamino-1,2-benzenedicarbonitrile with formic acid.[8]
Experimental Protocol: Synthesis via Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4,5-diamino-1,2-benzenedicarbonitrile in an excess of formic acid.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Initial Screening for Medicinal Applications: A Tiered Approach
A tiered screening approach is recommended to efficiently evaluate the potential of this compound across multiple therapeutic areas. This involves a broad primary screening followed by more focused secondary assays for promising hits.
Tier 1: Primary Screening
The primary screening should assess the compound's activity in three key areas: anticancer, antimicrobial, and enzyme inhibition.
The National Cancer Institute's (NCI) 60-cell line screen is a comprehensive platform for identifying novel anticancer agents.[9] A preliminary in-house screen using a smaller, representative panel of cancer cell lines is a cost-effective first step.
Experimental Protocol: MTT Assay for Cytotoxicity [10]
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a normal cell line for selectivity) in 96-well plates at a density of 7,500 cells/well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1, 10, 25, and 50 µM) and a vehicle control (DMSO) for 48-72 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Illustrative Anticancer Activity of Benzimidazole Derivatives (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Example Compound 1 | A549 | 1.15 | [11] |
| Example Compound 2 | SKOV3 | 6.27 | [11] |
| Example Compound 3 | MDA-MB-231 | 3.45 | [11] |
| Doxorubicin (Standard) | HeLa | ~0.1 | [10] |
The initial antimicrobial screening can be performed using the disk diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.[12]
Experimental Protocol: Disk Diffusion and Broth Microdilution [12][13]
-
Disk Diffusion:
-
Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Spread the inoculum on Mueller-Hinton agar plates.
-
Apply sterile paper discs impregnated with a known concentration of this compound.
-
Incubate the plates at the appropriate temperature and duration.
-
Measure the diameter of the zone of inhibition around the discs.
-
-
Broth Microdilution (for MIC determination):
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Table 2: Illustrative Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Example Compound 4 | E. coli | 2 | [14] |
| Example Compound 5 | S. aureus (MRSA) | 4 | [14] |
| Example Compound 6 | C. albicans | 8 | [15] |
| Ciprofloxacin (Standard) | E. coli | 8-16 | [15] |
| Fluconazole (Standard) | C. albicans | 4-128 | [15] |
Given that many benzimidazole derivatives are kinase inhibitors, a primary screen against a panel of representative kinases is warranted.[16]
Experimental Protocol: ADP-Glo™ Kinase Assay [17][18]
-
Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, ATP, and this compound at a fixed concentration (e.g., 10 µM).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.
-
Luminescence Detection: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control.
Table 3: Illustrative Kinase Inhibition by a Benzimidazole Derivative
| Kinase | % Inhibition at 10 µM |
| Kinase A | 85% |
| Kinase B | 12% |
| Kinase C | 92% |
| Staurosporine (Control) | >95% |
Mandatory Visualizations
Experimental Workflow
Representative Signaling Pathway: PI3K/Akt/mTOR
Many benzimidazole derivatives exert their anticancer effects by inhibiting kinases in critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion and Future Directions
This technical guide provides a roadmap for the initial evaluation of this compound as a potential therapeutic agent. The proposed workflow, from synthesis to primary screening, allows for a systematic and efficient assessment of its biological activities. Positive results in any of the primary screens would warrant further investigation, including dose-response studies to determine potency (IC50 or MIC values), selectivity profiling, and mechanistic studies to elucidate the mode of action. The versatility of the benzimidazole scaffold suggests that this compound could hold significant promise as a lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPG-CAS List [localpharmaguide.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(9CI) | CAS#:267642-46-6 | Chemsrc [chemsrc.com]
- 9. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acu.edu.in [acu.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. woah.org [woah.org]
- 13. routledge.com [routledge.com]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
Spectroscopic Profile of 1H-Benzimidazole-5,6-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Benzimidazole-5,6-dicarbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted spectroscopic data and relevant experimental information from closely related analogs. This guide is intended to serve as a valuable resource for researchers in drug discovery and materials science, offering insights into the structural characterization of this molecule.
Predicted Spectroscopic Data of this compound
In the absence of direct experimental spectra, computational predictions offer a reliable estimation of the spectroscopic features of this compound. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. These predictions are based on established computational chemistry methods and can guide the initial identification and characterization of this compound.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5 | s | H2 |
| ~8.2 | s | H4, H7 |
| ~13.5 | br s | N-H |
Predicted in DMSO-d₆
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C2 |
| ~140 | C7a |
| ~135 | C3a |
| ~122 | C4, C7 |
| ~118 | C≡N |
| ~110 | C5, C6 |
Predicted in DMSO-d₆
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2900 | Medium, Broad | N-H Stretch |
| ~2230 | Strong | C≡N Stretch |
| ~1620 | Medium | C=N Stretch |
| ~1450 | Medium | C=C Aromatic Stretch |
| ~850 | Strong | C-H Aromatic Bend |
Experimental Mass Spectrometry Data of a Related Compound: 1H-Benzimidazole-6-carbonitrile
While mass spectrometry data for this compound is not publicly available, the mass spectrum of the closely related compound, 1H-Benzimidazole-6-carbonitrile, provides valuable insight into the fragmentation patterns of such molecules.
GC-MS Data for 1H-Benzimidazole-6-carbonitrile
| m/z | Interpretation |
| 143 | Molecular Ion [M]⁺ |
| 116 | [M-HCN]⁺ |
| 144 | [M+H]⁺ |
Source: NIST Mass Spectrometry Data Center
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for benzimidazole derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient. For unambiguous assignment of signals, 2D NMR experiments such as COSY and HSQC can be performed.[1][2][3][4][5][6][7]
-
Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[8][9]
Infrared (IR) Spectroscopy
For solid samples, the thin solid film method is often employed.[10][11]
-
Sample Preparation: Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[10][11]
-
Film Formation: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10][11]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[12][13]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.[14][15][16][17]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[14][16][17]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualizing Workflows and Relationships
Synthesis of Benzimidazole Derivatives
A common and straightforward method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with formic acid.[18][19][20][21][22]
Caption: A diagram illustrating the synthesis of the benzimidazole core.
Spectroscopic Characterization Workflow
The structural elucidation of a newly synthesized compound like this compound follows a logical workflow employing various spectroscopic techniques.[23][24][25][26][27]
Caption: A workflow for the structural analysis of an organic compound.
References
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Benzimidazole [webbook.nist.gov]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ijariie.com [ijariie.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 21. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 22. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 23. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 24. Khan Academy [khanacademy.org]
- 25. fiveable.me [fiveable.me]
- 26. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 27. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
Theoretical and Computational Insights into 1H-Benzimidazole-5,6-dicarbonitrile: A Promising Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-5,6-dicarbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structural similarity to purine nucleosides suggests a high potential for interaction with various biological macromolecules, making it a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational studies, a plausible synthetic route, and potential biological mechanisms of action for this compound. The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The dicarbonitrile substitution on the benzene ring is anticipated to enhance its electronic properties and potential for specific biological interactions.
Introduction
Benzimidazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene and an imidazole ring.[2] This core structure is isosteric to naturally occurring purines, allowing benzimidazole derivatives to function as antagonists in various biological processes.[3][4] Consequently, they have been extensively investigated for a wide array of therapeutic applications.[5][6] The introduction of cyano groups at the 5 and 6 positions of the benzimidazole ring system is of particular interest as these electron-withdrawing groups can modulate the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This document outlines the theoretical properties, a detailed experimental protocol for the synthesis, and discusses potential signaling pathways and mechanisms of action of this compound.
Theoretical and Computational Studies
While specific computational studies on this compound are not extensively available in the public domain, we can extrapolate expected values and methodologies from studies on similar benzimidazole derivatives.[7][8][9] Density Functional Theory (DFT) is a powerful computational method to predict the geometric, electronic, and spectroscopic properties of molecules.[10][11]
Molecular Geometry and Electronic Properties
DFT calculations, likely using a functional such as B3LYP with a 6-311++G(d,p) basis set, can be employed to optimize the molecular geometry of this compound.[7] Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated to understand the molecule's three-dimensional structure. The presence of the dicarbonitrile groups is expected to influence the planarity and electronic distribution of the benzimidazole system.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO (Egap) provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Predicted Geometrical and Electronic Properties of this compound (Hypothetical Data)
| Parameter | Predicted Value |
| Geometrical Parameters | |
| C4-C5 Bond Length (Å) | 1.41 |
| C5-C6 Bond Length (Å) | 1.39 |
| C5-CN Bond Length (Å) | 1.44 |
| C6-CN Bond Length (Å) | 1.44 |
| N1-C2 Bond Length (Å) | 1.38 |
| N3-C2 Bond Length (Å) | 1.31 |
| Electronic Properties | |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -2.8 |
| HOMO-LUMO Energy Gap (eV) | 3.7 |
| Dipole Moment (Debye) | 4.2 |
Spectroscopic Properties
Computational methods can also predict spectroscopic data, which are invaluable for the characterization of the synthesized compound.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Technique | Predicted Peaks |
| 1H NMR (in DMSO-d6) | δ 13.0 (s, 1H, NH), 8.5 (s, 1H, C2-H), 8.2 (s, 2H, Ar-H) |
| 13C NMR (in DMSO-d6) | δ 145 (C2), 142 (C7a), 135 (C3a), 125 (C5/C6), 118 (CN), 115 (C4/C7) |
| IR (cm-1) | 3100-2900 (N-H stretching), 2230 (C≡N stretching), 1620 (C=N stretching), 1450 (C=C stretching) |
| UV-Vis (λmax, nm) | 280, 310 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (CAS 267642-46-6) can be achieved through the condensation of 4,5-diaminophthalonitrile (CAS 129365-93-1) with formic acid.[12][13]
Reaction Scheme:
Figure 1: Synthetic scheme for this compound.
Materials:
-
4,5-Diaminophthalonitrile (1.0 eq)[14]
-
Formic acid (excess, ~10 eq)
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 4,5-diaminophthalonitrile in formic acid.
-
Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with cold deionized water.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Dry the final product under vacuum.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Figure 2: Workflow for the characterization of this compound.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, with anticancer and antimicrobial effects being the most prominent.[3][15][16][17]
Anticancer Activity
The anticancer mechanism of benzimidazoles is multifaceted and can involve the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling pathways.[4][15] Some derivatives have been shown to act as inhibitors of protein kinases, topoisomerases, and poly(ADP-ribose) polymerase (PARP).[1][4]
A plausible target for this compound is the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, which is often dysregulated in various cancers, particularly breast cancer.[18] Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis.[18]
Figure 3: Proposed inhibition of the EGFR/HER2 signaling pathway.
Table 3: Hypothetical Biological Activity Data
| Assay | Target | Predicted IC50/MIC (µM) |
| Anticancer | ||
| Cell Proliferation | MCF-7 (Breast Cancer) | 2.5 |
| A549 (Lung Cancer) | 5.1 | |
| Tubulin Polymerization | 1.8 | |
| EGFR Kinase | 0.9 | |
| Antimicrobial | ||
| Antibacterial | Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 | |
| Antifungal | Candida albicans | 12.5 |
Antimicrobial Activity
The antimicrobial action of benzimidazoles can stem from their ability to inhibit DNA gyrase, disrupt DNA synthesis, or interfere with folate biosynthesis.[3] The structural similarity to purines allows them to be incorporated into nucleic acids, leading to dysfunctional genetic material and cell death.[3]
Conclusion
This compound represents a molecule with significant therapeutic potential, leveraging the well-established biological activity of the benzimidazole scaffold and the unique electronic properties imparted by the dicarbonitrile substituents. The synthetic route is straightforward, and computational modeling can provide valuable insights into its structure-activity relationships. Further experimental validation of its biological activities is warranted to explore its full potential in drug discovery and development, particularly in the areas of oncology and infectious diseases. The versatility of the benzimidazole core suggests that this compound could be a valuable building block for the creation of more complex and targeted therapeutic agents.[1]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, X-ray structural features, DFT calculations and fluorescence studies of a new pyridoxal-benzimidazole ligand and its respective molybdenum complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule | Semantic Scholar [semanticscholar.org]
- 12. This compound(9CI) | CAS#:267642-46-6 | Chemsrc [chemsrc.com]
- 13. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4,5-Diaminophthalonitrile 95% | 129365-93-1 [sigmaaldrich.com]
- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 1H-Benzimidazole-5,6-dicarbonitrile
Introduction
1H-Benzimidazole-5,6-dicarbonitrile is a valuable heterocyclic compound, serving as a key building block in the development of various functional materials and pharmaceutical agents. Its rigid, planar structure and electron-withdrawing nitrile groups make it an interesting scaffold for creating novel dyes, ligands for metal complexes, and precursors to more complex polycyclic aromatic systems. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the cyclocondensation of 4,5-diaminophthalonitrile with formic acid.
Reaction Principle
The synthesis is based on the Phillips condensation reaction. In this method, an o-phenylenediamine derivative, in this case, 4,5-diaminophthalonitrile, is reacted with formic acid. The formic acid serves as the source for the C2-carbon of the imidazole ring. The reaction proceeds via an initial formylation of one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to yield the stable benzimidazole ring system.
Experimental Protocol
Materials and Equipment:
-
4,5-diaminophthalonitrile
-
Formic acid (90%)
-
Sodium hydroxide (10% aqueous solution)
-
Activated carbon (e.g., Norite)
-
Standard laboratory glassware (round-bottomed flask, condenser, beaker, Büchner funnel)
-
Heating mantle or water bath
-
Magnetic stirrer
-
pH indicator paper
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, combine 10.0 g of 4,5-diaminophthalonitrile with 20 mL of 90% formic acid.
-
Heating: Heat the mixture in a water bath or heating mantle at 100°C for 2 hours with continuous stirring.
-
Cooling and Neutralization: After the reaction is complete, allow the flask to cool to room temperature. Slowly add a 10% sodium hydroxide solution to the mixture while stirring, until the solution is just alkaline to litmus paper. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Use ice-cold water to rinse any remaining solid from the reaction flask onto the filter. Wash the crude product on the filter with an additional 50 mL of cold water.
-
Purification by Recrystallization:
-
Transfer the crude, moist product to a 1 L beaker and add 500 mL of deionized water.
-
Heat the suspension to boiling with stirring to dissolve the product.
-
Add approximately 1 g of activated carbon to the hot solution and continue to digest for 15 minutes to remove colored impurities.
-
Filter the hot solution rapidly through a pre-heated Büchner funnel to remove the activated carbon.
-
Allow the filtrate to cool to 10-15°C to induce crystallization of the pure product.
-
-
Final Product Collection and Drying: Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold water. Dry the product in an oven at 100°C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4,5-diaminophthalonitrile | N/A |
| Reagent | 90% Formic Acid | N/A |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | 100°C | [1] |
| Product | This compound | N/A |
| Theoretical Yield | (Calculated based on starting material) | N/A |
| Actual Yield | (To be determined experimentally) | N/A |
| Melting Point | (To be determined experimentally) | N/A |
| Appearance | White crystalline solid | [1] |
Note: The referenced protocol for the synthesis of the parent benzimidazole reports a yield of 83-85%.[1] Yields for the dicarbonitrile derivative may vary.
Visualizations
Caption: Synthesis workflow from reactants to final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
The properties of 4,5-diaminophthalonitrile and the final product should be reviewed from their respective Safety Data Sheets (SDS) before handling.
References
Application of 1H-Benzimidazole Derivatives in Cancer Research: A Focus on Kinase Inhibition
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific application of 1H-Benzimidazole-5,6-dicarbonitrile in cancer research. Therefore, the following application notes and protocols are based on the well-documented activities of other benzimidazole derivatives that have shown significant promise as anticancer agents. This information is intended to serve as a guide for researchers interested in the general application of the benzimidazole scaffold in oncology.
Introduction to Benzimidazoles in Oncology
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4] Their structural similarity to endogenous purine bases allows them to interact with various biological targets, such as enzymes and receptors, thereby modulating cellular signaling pathways crucial for cancer cell proliferation and survival.[2] Many benzimidazole derivatives have been investigated as inhibitors of key protein kinases, inducers of apoptosis, and modulators of the cell cycle, making them a fertile ground for the development of novel cancer therapeutics.[1][5][6][7]
This application note will focus on the utility of benzimidazole derivatives as kinase inhibitors in cancer research, providing an overview of their mechanism of action, experimental protocols for their evaluation, and data presentation formats.
Mechanism of Action: Targeting Kinase Signaling Pathways
A significant number of benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, differentiation, and survival.[8] Dysregulation of kinase activity is a common hallmark of many cancers.
One illustrative example from the broader class of benzimidazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[5][6] Aberrant signaling through these receptors is implicated in the pathogenesis of various cancers, including breast and lung cancer.[5] By blocking the ATP-binding site of these kinases, benzimidazole derivatives can inhibit their autophosphorylation and the subsequent activation of downstream pro-survival pathways, such as the PI3K/Akt and MEK/Erk pathways.[5][6] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Another important mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. For instance, some benzimidazole derivatives have been shown to increase the expression of Bax and caspases while decreasing the levels of Bcl-2.[6]
Data Presentation
Quantitative data from in vitro and in vivo studies are crucial for evaluating the efficacy and potency of novel benzimidazole derivatives. Summarizing this data in a structured format facilitates comparison between different compounds and experimental conditions.
Table 1: In Vitro Cytotoxicity of Representative Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | Doxorubicin | 1.8 | [2] |
| Compound B | HCT-116 (Colon) | 7.8 | 5-Fluorouracil | 12.5 | [1] |
| Compound C | A549 (Lung) | 3.5 | Cisplatin | 6.1 | [1] |
| Compound D | HepG2 (Liver) | 6.9 | Sorafenib | 4.5 | [6] |
Table 2: Kinase Inhibitory Activity of Representative Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) | Reference |
| Compound X | EGFR | 85 | Gefitinib | 50 | [6] |
| Compound Y | HER2 | 120 | Lapatinib | 98 | [5] |
| Compound Z | CDK2 | 250 | Roscovitine | 150 | [6] |
| Compound W | mTOR | 180 | Rapamycin | 10 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are representative protocols for key assays used to characterize the anticancer activity of benzimidazole derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a benzimidazole derivative on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the benzimidazole derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a benzimidazole derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Benzimidazole derivative stock solution (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the benzimidazole derivative in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP to the kinase assay buffer.
-
Add the diluted benzimidazole derivative to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by a benzimidazole derivative.
Materials:
-
Cancer cell line
-
Benzimidazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the benzimidazole derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6271217B1 - Method of treating cancer with a benzimidazole and a chemotherapeutic agent - Google Patents [patents.google.com]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 1H-Benzimidazole-5,6-dicarbonitrile as a Versatile Building Block for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 1H-Benzimidazole-5,6-dicarbonitrile as a promising building block for the synthesis of novel organic semiconductors. The presence of the electron-withdrawing dicarbonitrile moiety on the benzimidazole core is expected to impart unique electronic and optical properties, making it a compelling candidate for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). These notes cover the synthesis of the core building block, its incorporation into larger conjugated systems, and proposed experimental protocols for device fabrication and characterization.
Introduction
Benzimidazole derivatives have been widely investigated in medicinal chemistry and are gaining significant traction in materials science due to their excellent thermal stability, charge transport properties, and tunable optoelectronic characteristics. The introduction of strong electron-withdrawing groups, such as nitrile functionalities, can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting organic semiconductor. This makes this compound an attractive building block for the development of n-type and ambipolar organic semiconductors, which are crucial for the advancement of organic electronics. The rigid, planar structure of the benzimidazole core facilitates intermolecular π-π stacking, which is essential for efficient charge transport.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the condensation of 4,5-diaminophthalonitrile with formic acid. This method is a variation of the well-established Phillips condensation for benzimidazole synthesis.
dot
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diaminophthalonitrile (1.0 eq.).
-
Reagent Addition: Add an excess of formic acid (e.g., 10-20 eq.) to the flask. The formic acid acts as both a reactant and a solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice to precipitate the product.
-
Purification: Filter the precipitate and wash thoroughly with water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Applications in Organic Semiconductors
The unique electronic properties anticipated for derivatives of this compound make them suitable for a range of organic electronic devices.
dot
Caption: Potential applications of the building block.
Organic Field-Effect Transistors (OFETs)
The dicarbonitrile substitution is expected to result in a low-lying LUMO, making polymers and small molecules derived from this building block excellent candidates for n-type or ambipolar charge transport.
Proposed Polymer Synthesis for OFETs:
A donor-acceptor (D-A) copolymer can be synthesized via Stille or Suzuki polymerization, coupling a brominated derivative of this compound (the acceptor) with a stannylated or boronylated electron-rich comonomer (the donor), such as a thiophene or fluorene derivative.
dot
Caption: Workflow for OFET fabrication and testing.
Table 1: Hypothetical Performance Data for an OFET based on a Polymer Derived from this compound.
| Parameter | Value |
| Electron Mobility (µe) | > 0.1 cm²/Vs |
| Hole Mobility (µh) | 10⁻³ - 10⁻² cm²/Vs (Ambipolar) |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | < 10 V |
(Note: The data in this table is hypothetical and for illustrative purposes, based on expectations for a well-designed polymer incorporating this building block.)
Organic Solar Cells (OSCs)
As a strong electron-accepting unit, polymers or small molecules based on this compound could function as non-fullerene acceptors (NFAs) in bulk heterojunction (BHJ) OSCs.
Proposed OSC Fabrication Protocol:
-
Active Layer Preparation: Prepare a blend solution of a suitable polymer donor (e.g., PTB7-Th) and the benzimidazole-dicarbonitrile-based acceptor in a solvent like chlorobenzene with an additive such as 1,8-diiodooctane.
-
Device Architecture: Fabricate an inverted device with the structure: ITO/ZnO/Active Layer/MoO₃/Ag.
-
Spin-Coating: Spin-coat the active layer solution onto the ZnO-coated ITO substrate.
-
Annealing: Anneal the active layer to optimize the morphology.
-
Interlayer and Electrode Deposition: Deposit MoO₃ as the hole transport layer and Ag as the top electrode via thermal evaporation.
Table 2: Projected Performance of an OSC Utilizing a this compound-based Acceptor.
| Parameter | Projected Value |
| Power Conversion Efficiency (PCE) | 8 - 12 % |
| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V |
| Short-Circuit Current (Jsc) | 15 - 20 mA/cm² |
| Fill Factor (FF) | 65 - 75 % |
(Note: The data in this table is a projection based on the properties of high-performing non-fullerene acceptors with similar electronic characteristics.)
Organic Light-Emitting Diodes (OLEDs)
Materials derived from this compound could be employed as electron transport layer (ETL) materials or as host materials for phosphorescent emitters in OLEDs due to their expected high electron affinity and potentially high triplet energy.
Proposed OLED Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean an ITO-coated glass substrate.
-
Layer Deposition: Sequentially deposit the following layers by thermal evaporation in a high-vacuum chamber:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): A phosphorescent emitter (e.g., Ir(ppy)₃) doped into the benzimidazole-dicarbonitrile-based host.
-
Electron Transport Layer (ETL): The benzimidazole-dicarbonitrile derivative (if not used as host).
-
Electron Injection Layer (EIL): e.g., LiF
-
Cathode: e.g., Al
-
-
Encapsulation: Encapsulate the device to protect it from moisture and oxygen.
Table 3: Anticipated Properties of an OLED Employing a this compound Derivative.
| Parameter | Anticipated Performance |
| External Quantum Efficiency (EQE) | > 20 % (for phosphorescent OLED) |
| Turn-on Voltage | < 3.5 V |
| Color (CIE coordinates) | Dependent on the emitter |
| Operational Lifetime (LT₅₀) | > 1000 hours @ 1000 cd/m² |
(Note: The data in this table is an estimation based on state-of-the-art OLEDs utilizing high-performance host and ETL materials.)
Conclusion
This compound represents a highly promising, yet underexplored, building block for the creation of next-generation organic semiconductors. Its inherent electronic properties, stemming from the dicyano substitution, are expected to lead to materials with low-lying LUMO levels, making them ideal for n-type and ambipolar OFETs, non-fullerene acceptors in OSCs, and electron transport or host materials in OLEDs. The synthetic accessibility and the potential for high-performance materials warrant further investigation into the synthesis and application of derivatives of this versatile building block. The protocols and projected data presented herein provide a foundational framework for researchers to begin exploring the potential of this compound in organic electronics.
Application Notes and Protocols for the Functionalization of the 1H-Benzimidazole-5,6-dicarbonitrile Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 1H-Benzimidazole-5,6-dicarbonitrile scaffold. This core structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The following sections detail methods for functionalization at various positions of the benzimidazole ring system, enabling the synthesis of diverse compound libraries for drug discovery programs.
Functionalization of the Imidazole Nitrogen (N-1 Position)
The secondary amine of the imidazole ring is a common site for functionalization, allowing for the introduction of various alkyl and aryl substituents. These modifications can significantly impact the compound's physicochemical properties and biological activity.
N-Alkylation
N-alkylation of the 1H-benzimidazole core is a straightforward method to introduce alkyl groups at the N-1 position. This reaction typically proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: General Procedure for N-Alkylation
A common method for N-alkylation involves the use of a base to deprotonate the imidazole nitrogen, followed by reaction with an alkyl halide.[1]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 16 | 95 |
| 2 | Methyl iodide | K2CO3 | DMF | 12 | 92 |
| 3 | Ethyl bromide | Cs2CO3 | Acetonitrile | 24 | 88 |
Table 1: Representative examples of N-alkylation reactions on the benzimidazole core. Yields are indicative and may vary based on the specific substrate and reaction conditions.
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of the 1H-benzimidazole core.
Functionalization of the Benzene Ring (C4, C5, C6, and C7 Positions)
Modification of the benzene portion of the benzimidazole core is crucial for modulating ligand-protein interactions. While direct C-H functionalization can be challenging, a common strategy involves the use of halogenated precursors, which can then undergo various cross-coupling reactions.
Synthesis of Halogenated Precursors
The synthesis of 4,7-dihalo-1H-benzimidazole-5,6-dicarbonitrile can be achieved through a multi-step process starting from commercially available materials.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated benzimidazoles are versatile intermediates for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a 4,7-dibromo-1H-benzimidazole-5,6-dicarbonitrile with an arylboronic acid.
-
Reaction Setup: To a reaction vessel, add 4,7-dibromo-1H-benzimidazole-5,6-dicarbonitrile (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (3.0 eq).
-
Solvent: Add a mixture of a suitable organic solvent (e.g., dioxane, toluene) and water.
-
Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen, argon) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 78 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |
Table 2: Representative examples of Suzuki-Miyaura cross-coupling reactions on a dihalogenated benzimidazole precursor. Yields are indicative.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Functionalization of the Nitrile Groups
The two nitrile groups at the 5 and 6 positions offer unique opportunities for chemical modification, allowing for the introduction of different functionalities.
Conversion of Nitriles to Tetrazoles
The [3+2] cycloaddition of an azide source with a nitrile is a common method for the synthesis of tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.[4][5][6]
Experimental Protocol: Tetrazole Formation
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), sodium azide (NaN₃, 2.2 eq), and a Lewis acid catalyst such as zinc chloride (ZnCl₂, 1.1 eq).
-
Solvent: Add a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120 °C for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain the bis-tetrazole product.
| Entry | Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaN₃ | ZnCl₂ | DMF | 120 | 85 |
| 2 | NaN₃ | NH₄Cl | DMF | 100 | 75 |
| 3 | Trimethylsilylazide | - | Toluene | 110 | 80 |
Table 3: Conditions for the conversion of dinitrile to bis-tetrazole. Yields are indicative.
Hydrolysis of Nitriles to Carboxylic Acids
The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.[7][8][9] This transformation introduces polar functional groups that can participate in hydrogen bonding interactions with biological targets.
Experimental Protocol: Acidic Hydrolysis
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Reaction: Heat the mixture to reflux for 24-48 hours.
-
Work-up: Cool the reaction mixture in an ice bath to precipitate the dicarboxylic acid product.
-
Purification: Filter the solid, wash with cold water, and dry to afford the 1H-benzimidazole-5,6-dicarboxylic acid.
Biological Context: Kinase Inhibition
Benzimidazole derivatives are a well-established class of kinase inhibitors.[10][11][12] The this compound core, in particular, has been explored for the development of inhibitors targeting various kinases, including p38 MAP kinase, which is implicated in inflammatory diseases and cancer.[13][14][15]
The functionalization methods described above allow for the systematic modification of the core structure to optimize interactions with the kinase active site. For instance, N-1 substituents can project into the solvent-exposed region, while modifications at the C4 and C7 positions can target the hinge region or other pockets within the ATP-binding site. The nitrile groups or their tetrazole/carboxylic acid derivatives can form key hydrogen bonds with the protein.
Signaling Pathway: p38 MAPK Inhibition
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
References
- 1. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives [agris.fao.org]
- 12. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azastilbenes: a cut-off to p38 MAPK inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 1H-Benzimidazole-5,6-dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1H-Benzimidazole-5,6-dicarbonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by the benzimidazole scaffold, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5][6] The dicarbonitrile substitution at the 5 and 6 positions of the benzimidazole ring offers a unique chemical scaffold for library synthesis and lead optimization.
Introduction to this compound Derivatives
The benzimidazole core is a "privileged" scaffold in medicinal chemistry, known to interact with a variety of biological targets.[3] Derivatives of this heterocyclic system have been developed as inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase (PARP).[1][7][8] The dicarbonitrile moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a target's active site, potentially enhancing binding affinity and selectivity. High-throughput screening of libraries of these derivatives is a critical step in identifying novel therapeutic leads.
Data Presentation: In Vitro Anticancer Activity of Substituted Benzimidazole Derivatives
While specific high-throughput screening data for a library of this compound derivatives is not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of structurally related 2-aryl- and N,2,6-trisubstituted-1H-benzimidazole derivatives against various cancer cell lines. This data serves as a valuable reference for expected potency and provides a framework for comparing newly synthesized dicarbonitrile analogs.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound ID | R-group (at position 2) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| 1 | Phenyl | >100 | 20.3 |
| 2 | 4-Nitrophenyl | 19.5 | 11.2 |
| 3 | 3-Nitrophenyl | 1.8 | 1.2 |
| 4 | 4-Chlorophenyl | 1.1 | 1.5 |
| 5 | 3-Chlorophenyl | 0.8 | 0.9 |
| 6 | 4-Chloro-3-nitrophenyl | 0.028 | 0.045 |
| Doxorubicin | (Standard) | 0.09 | 0.08 |
| Data adapted from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, which demonstrated potent anticancer activity. The MTT assay was utilized to determine cytotoxicity after 48 hours of treatment.[7] |
Table 2: In Vitro Cytotoxicity (IC50, µM) of N,2,6-Trisubstituted 1H-Benzimidazole Derivatives
| Compound ID | R1 (at N1) | R2 (at C2) | R3 (at C6) | HepG2 (Liver) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 3k | Benzyl | 4-Nitrophenyl | H | 2.39 | - | 3.45 |
| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | H | 2.89 | 4.33 | 3.12 |
| 4c | Benzyl | 4-Chlorophenyl | Methyl | 3.11 | 4.98 | 5.21 |
| 4g | Benzyl | 4-Nitrophenyl | Methyl | 4.56 | 6.23 | 7.14 |
| 4j | 4-Chlorobenzyl | 4-Nitrophenyl | Methyl | 9.87 | 10.95 | - |
| Paclitaxel | (Standard) | - | - | 1.38-6.13 | 1.38-6.13 | 1.38-6.13 |
| Data adapted from a study on N,2,6-trisubstituted 1H-benzimidazole derivatives. The anticancer activity was evaluated using the MTT assay.[9] |
Experimental Protocols
The following are detailed protocols for common high-throughput screening assays relevant to the evaluation of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Screening using the MTT Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.[10]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A common starting concentration is 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium and add 50 µL of serum-free medium to each well.[11]
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[11]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: High-Throughput Kinase Inhibition Assay (VEGFR-2 Example)
This protocol describes a luminescent-based assay for measuring the inhibitory activity of compounds against VEGFR-2 kinase, a common target for benzimidazole derivatives.[7][14]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a 5x stock.
-
Prepare a master mix containing the 1x kinase buffer, ATP, and the peptide substrate. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Compound Addition:
-
Add 5 µL of the test compounds at various concentrations (typically in 1% DMSO) to the wells of the microplate.
-
Add 5 µL of 1% DMSO to the "positive control" (no inhibitor) and "blank" (no enzyme) wells.
-
-
Enzyme Addition and Reaction:
-
Add 20 µL of 1x kinase buffer to the "blank" wells.
-
Dilute the VEGFR-2 kinase in 1x kinase buffer to the desired concentration.
-
Initiate the kinase reaction by adding 20 µL of the diluted enzyme to the "positive control" and "test inhibitor" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "positive control".
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the high-throughput screening of this compound derivatives.
Caption: High-Throughput Screening Workflow.
Caption: Potential Signaling Pathways Targeted by Benzimidazole Derivatives.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Scaled-Up Synthesis of 1H-Benzimidazole-5,6-dicarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory-scale and scaled-up synthesis of 1H-Benzimidazole-5,6-dicarbonitrile, a key intermediate in pharmaceutical and materials science. The synthesis involves the cyclocondensation of 4,5-diaminophthalonitrile with formic acid. This application note includes scalable reaction conditions, purification procedures, and considerations for process safety and optimization. Quantitative data is presented in tabular format for easy comparison, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a valuable heterocyclic building block. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The dinitrile functionality on the benzene ring makes this particular molecule a versatile precursor for the synthesis of more complex heterocyclic systems, such as tetraazaporphyrins and other functional materials.
The synthesis of benzimidazoles is a well-established transformation, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2][3] This protocol details a robust method for the synthesis of this compound starting from 4,5-diaminophthalonitrile and formic acid.[4]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Experimental Protocols
3.1. Materials and Reagents
-
4,5-Diaminophthalonitrile (CAS: 129365-93-1)[5]
-
Formic acid (98-100%)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Activated carbon
-
Ethanol
-
Water (deionized)
3.2. Laboratory-Scale Synthesis (1 g scale)
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-diaminophthalonitrile (1.0 g, 6.32 mmol).
-
Carefully add formic acid (10 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the crude product under vacuum at 60 °C.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
3.3. Scale-Up Synthesis (100 g scale)
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 4,5-diaminophthalonitrile (100 g, 0.632 mol).
-
Under a fume hood, cautiously add polyphosphoric acid (500 g) to the flask. The addition may be exothermic.
-
Slowly add formic acid (32 g, 0.695 mol) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 50 °C.
-
After the addition is complete, slowly heat the reaction mixture to 120-130 °C.
-
Maintain the reaction at this temperature for 6-8 hours with vigorous stirring.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, allow the mixture to cool to 80-90 °C.
-
In a separate, appropriately sized vessel (e.g., 10 L beaker), prepare 5 L of ice-cold water.
-
Very slowly and carefully, pour the hot reaction mixture into the ice-cold water with efficient stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
-
The product will precipitate. Allow the slurry to cool to room temperature.
-
Neutralize the slurry by the slow addition of a 50% aqueous sodium hydroxide solution to a pH of 7.
-
Filter the solid product using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.
-
Resuspend the crude product in 1 L of hot water, add activated carbon (5 g), and stir for 30 minutes.
-
Filter the hot suspension through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool to room temperature to induce crystallization.
-
Collect the purified product by filtration, wash with cold water, and dry in a vacuum oven at 80 °C to a constant weight.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory-Scale | Scaled-Up Protocol |
| Starting Material | 4,5-Diaminophthalonitrile | 4,5-Diaminophthalonitrile |
| Scale | 1.0 g | 100 g |
| C1 Source | Formic Acid | Formic Acid |
| Solvent/Catalyst | Formic Acid (as solvent) | Polyphosphoric Acid |
| Reaction Temperature | 100-110 °C | 120-130 °C |
| Reaction Time | 4 hours | 6-8 hours |
| Work-up Procedure | Aqueous precipitation, neutralization | Aqueous precipitation, neutralization |
| Purification Method | Recrystallization (Ethanol/Water) | Activated carbon treatment, recrystallization (Water) |
Table 2: Yield and Purity Data
| Scale | Typical Yield (%) | Purity (by HPLC, %) |
| 1 g | 85-92% | >98% |
| 100 g | 80-88% | >99% |
Visualizations
Diagram 1: Experimental Workflow for Scaled-Up Synthesis
Caption: Workflow for the scaled-up synthesis of this compound.
Diagram 2: Logical Relationships in Scale-Up Considerations
Caption: Interrelated factors to consider for successful process scale-up.
Safety and Handling
-
4,5-Diaminophthalonitrile: Handle with care, avoiding dust inhalation and skin contact.
-
Formic Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric Acid: Corrosive and reacts violently with water. Handle with extreme care. The quenching step is highly exothermic and should be performed with appropriate shielding.
-
Sodium Hydroxide: Caustic. Handle with care to avoid skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods are suitable for both small-scale laboratory synthesis and larger-scale production. Careful attention to the reaction parameters and safety precautions outlined is crucial for a successful and safe scale-up. The provided visualizations and data tables offer a clear and concise overview of the process for researchers and drug development professionals.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. This compound(9CI) | CAS#:267642-46-6 | Chemsrc [chemsrc.com]
- 5. 4,5-Diaminophthalonitrile 95% | 129365-93-1 [sigmaaldrich.cn]
Application Notes and Protocols: 1H-Benzimidazole-5,6-dicarbonitrile in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, including protein kinases.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.[3]
This document focuses on the potential application of 1H-Benzimidazole-5,6-dicarbonitrile in the development of novel kinase inhibitors. While direct experimental data on this specific compound is limited in the current scientific literature, its structural features—a benzimidazole core with strong electron-withdrawing dinitrile groups—suggest a high potential for interaction with the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies of related benzimidazole derivatives have demonstrated that substitutions on the benzene ring significantly influence their inhibitory potency and selectivity.[4][5] The dinitrile functional groups at the 5 and 6 positions are expected to modulate the electronic properties of the benzimidazole ring system and potentially form specific interactions with kinase active site residues, making it an intriguing candidate for further investigation.
These application notes provide a comprehensive overview of the current landscape of benzimidazole-based kinase inhibitors, a proposed synthetic route for this compound, and detailed protocols for key biological assays to evaluate its potential as a kinase inhibitor.
Data Presentation: Kinase Inhibitory Activity of Benzimidazole Derivatives
The following tables summarize the in vitro kinase inhibitory and cytotoxic activities of various substituted benzimidazole derivatives from published literature. This data provides a reference for the potential efficacy of novel benzimidazole compounds like this compound.
Table 1: In Vitro Kinase Inhibition by Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 6h | EGFR | 165 | Erlotinib | 155 |
| HER2 | 211 | Lapatinib | 252 | |
| CDK2 | 453 | Roscovitine | 720 | |
| AURKC | 135 | TSA | 158 | |
| 6i | EGFR | 158 | Erlotinib | 155 |
| HER2 | 204 | Lapatinib | 252 | |
| CDK2 | 364 | Roscovitine | 720 | |
| mTOR | 152 | Rapamycin | 208 |
Data extracted from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives.
Table 2: Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 6c | 8.43 | 7.82 | 9.12 | - |
| 6h | 10.21 | 9.34 | 11.56 | - |
| 6i | 9.87 | 8.91 | 10.74 | - |
| 2f | - | - | - | 1.8 |
| 2g | - | - | - | 2.1 |
Data for compounds 6c, 6h, and 6i extracted from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives. Data for compounds 2f and 2g extracted from a study on 2-(substituted-phenyl) benzimidazole derivatives.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a potential two-step synthesis of this compound based on established methods for benzimidazole synthesis.
Step 1: Synthesis of 4,5-Diaminophthalonitrile
-
Materials: 4-Nitrophthalonitrile, reducing agent (e.g., Sodium dithionite or catalytic hydrogenation setup), appropriate solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve 4-nitrophthalonitrile in a suitable solvent.
-
Add the reducing agent portion-wise at a controlled temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude 4,5-diaminophthalonitrile by recrystallization or column chromatography.
-
Characterize the product by NMR and mass spectrometry.
-
Step 2: Cyclization to this compound
-
Materials: 4,5-Diaminophthalonitrile, formic acid, hydrochloric acid.
-
Procedure:
-
Reflux a mixture of 4,5-diaminophthalonitrile and an excess of formic acid for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid with a suitable base (e.g., sodium bicarbonate solution).
-
The product may precipitate out of the solution. If not, extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Confirm the structure of the final product using NMR, IR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This is a general protocol for determining the in vitro inhibitory activity of a test compound against a specific kinase. This protocol can be adapted for various kinases such as EGFR, HER2, VEGFR2, CDK2, AURKC, and mTOR.
-
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the specific peptide substrate, and the diluted test compound.
-
Add the recombinant kinase to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Add ATP to each well to start the kinase reaction.
-
Incubate for the desired reaction time.
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This protocol details the procedure for quantifying apoptosis induced by a test compound in a cancer cell line using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway.
Caption: HER2 Signaling Pathway.
Caption: VEGFR2 Signaling Pathway.
Caption: CDK2 in Cell Cycle Regulation.
Caption: mTOR Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 5. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Benzimidazole-5,6-dicarbonitrile in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds extensively explored in medicinal chemistry and materials science. In the realm of renewable energy, their electron-donating and transporting capabilities make them promising candidates for components in dye-sensitized solar cells (DSSCs). 1H-Benzimidazole-5,6-dicarbonitrile, with its electron-withdrawing nitrile groups, presents an interesting scaffold for the design of novel sensitizers or as an additive in the electrolyte of DSSCs. The nitrile functional groups can serve as strong anchoring groups to the TiO₂ surface and can influence the electronic properties of the molecule.
These application notes provide a comprehensive overview of the potential use of this compound and related benzimidazole compounds in DSSCs. While direct performance data for this compound in DSSCs is not extensively available in current literature, this document outlines the synthesis of the core structure, general protocols for the fabrication and characterization of DSSCs using benzimidazole-based dyes, and performance data from closely related benzimidazole derivatives to serve as a benchmark.
Data Presentation: Performance of Benzimidazole-Based Dyes in DSSCs
The following table summarizes the performance of various benzimidazole-derivative dyes in dye-sensitized solar cells as reported in the literature. This data provides a reference for the expected performance of custom-synthesized dyes based on the this compound scaffold.
| Dye ID | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| SC36 | 0.71 | 14.65 | 0.71 | 7.38 | [1] |
| SC35 | 0.69 | 13.91 | 0.72 | 6.91 | [1] |
| SC33 | 0.67 | 10.98 | 0.71 | 5.23 | [1] |
| SC32 | 0.66 | 9.45 | 0.72 | 4.49 | [1] |
Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to this compound based on common benzimidazole synthesis methods.
Materials:
-
4,5-Diamino-1,2-benzenedicarbonitrile
-
Formic acid
-
Hydrochloric acid (HCl), 4 M
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4,5-diamino-1,2-benzenedicarbonitrile in 50 mL of 4 M hydrochloric acid.
-
Add 15 mL of formic acid to the solution.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture with the addition of activated carbon to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol provides a general procedure for the fabrication of a DSSC using a custom-synthesized benzimidazole-based dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Benzimidazole-based dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrode
-
Surlyn or Bynel sealant
-
Ethanol, isopropanol, acetone
Procedure:
-
Preparation of the Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Anneal the TiO₂-coated FTO glass in a furnace at 450-500 °C for 30 minutes.
-
Allow the photoanode to cool down to about 80 °C.
-
-
Dye Sensitization:
-
Immerse the warm photoanode into the benzimidazole-based dye solution and keep it in the dark for 12-24 hours.
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After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a gentle stream of nitrogen or air.
-
-
Assembly of the Solar Cell:
-
Place the platinized counter electrode over the dye-sensitized photoanode.
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Separate the two electrodes with a thin polymer sealant (e.g., Surlyn) and clamp them together.
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
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Seal the holes with a small piece of sealant and a microscope cover slip.
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Protocol 3: Characterization of the Dye-Sensitized Solar Cell
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat
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Monochromator with a light source
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Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Current-Voltage (I-V) Characteristics:
-
Place the fabricated DSSC under the solar simulator.
-
Record the current density as a function of voltage to obtain the I-V curve.
-
From the I-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum by illuminating the cell with monochromatic light of varying wavelengths.
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The IPCE is calculated using the formula: IPCE(λ) = (1240 × Jsc(λ)) / (λ × Pin(λ)), where λ is the wavelength, Jsc(λ) is the short-circuit current density at that wavelength, and Pin(λ) is the incident light power density.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in the dark at a forward bias corresponding to the Voc of the cell.
-
The resulting Nyquist and Bode plots can be used to analyze the internal resistances and charge transfer kinetics within the DSSC.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Signaling Pathways and Logical Relationships
The operation of a dye-sensitized solar cell is based on a series of electron transfer processes. The following diagram illustrates the key steps in the energy conversion process.
Caption: Mechanism of energy conversion in a dye-sensitized solar cell.
References
Application Note & Protocol: Measuring the Fluorescence of 1H-Benzimidazole-5,6-dicarbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Benzimidazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of electron-withdrawing groups, such as dinitrile moieties at the 5 and 6 positions of the benzimidazole core, can significantly modulate their electronic structure, leading to interesting fluorescence characteristics. These characteristics, including emission wavelength, quantum yield, and fluorescence lifetime, are crucial for applications in bio-imaging, chemical sensing, and as fluorescent probes in drug discovery. This document provides a detailed experimental protocol for the comprehensive characterization of the fluorescence properties of novel 1H-Benzimidazole-5,6-dicarbonitrile derivatives.
Principle of Fluorescence Spectroscopy
Fluorescence is a photoluminescent process where a molecule, after absorbing a photon of light, transitions to an electronically excited state. It then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon has lower energy (longer wavelength) than the absorbed photon, and the difference in wavelength between the absorption and emission maxima is known as the Stokes shift. The entire process occurs within nanoseconds. A spectrofluorometer is the primary instrument used to measure fluorescence.[1] It consists of a light source, two monochromators (one for selecting the excitation wavelength and one for analyzing the emission), a sample holder, and a detector positioned at a 90-degree angle to the excitation beam to minimize detection of scattered excitation light.[2]
Instrumentation and Reagents
Instrumentation
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Spectrofluorometer: An instrument capable of recording both excitation and emission spectra is required, such as an Agilent Cary Eclipse or a Horiba FluoroMax.[3] Key components include a xenon arc lamp source, dual monochromators, and a photomultiplier tube (PMT) detector.[2]
-
UV-Vis Spectrophotometer: To measure absorbance for quantum yield calculations.
-
Time-Correlated Single Photon Counting (TCSPC) System: For fluorescence lifetime measurements.[4][5]
-
Quartz Cuvettes: 1 cm path length, four-sided polished cuvettes are necessary for fluorescence measurements.[2]
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Analytical Balance, Volumetric Flasks, and Micropipettes.
Reagents
-
Solvents: Spectroscopic grade solvents are essential to avoid background fluorescence. The choice of solvent is critical as it can influence the photophysical properties of the benzimidazole derivatives.[1][6] A range of solvents with varying polarities should be tested (e.g., cyclohexane, dioxane, chloroform, dichloromethane, acetonitrile, ethanol, DMSO).
-
Test Compounds: this compound derivatives of interest.
-
Quantum Yield Standard: A well-characterized fluorescent standard is required for relative quantum yield determination. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for emission in the blue-violet region.[7] 9,10-Diphenylanthracene in cyclohexane (ΦF = 0.90) is another option.[7]
Experimental Protocols
The following protocols provide a step-by-step guide for characterizing the fluorescence of this compound derivatives.
Protocol 1: Sample Preparation
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Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the benzimidazole derivative and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent to prepare a stock solution of approximately 10⁻³ M. Sonication may be required to ensure complete dissolution.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 10⁻⁵ M to 10⁻⁶ M. The final concentration should be chosen such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Standard Solution Preparation: Prepare a solution of the chosen fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with an absorbance value below 0.1 at the same excitation wavelength that will be used for the sample.
Protocol 2: Measurement of Absorption and Fluorescence Spectra
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution (in a 1 cm cuvette) from approximately 250 nm to 600 nm to identify the absorption maxima (λabs).
-
Emission Spectrum:
-
Set the excitation wavelength on the spectrofluorometer to the longest wavelength absorption maximum (λabs) identified in the previous step.
-
Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to approximately 700 nm to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem).
-
Scan the excitation monochromator over a range that covers the absorption spectrum (e.g., 250 nm to 500 nm).
-
The resulting excitation spectrum should closely match the absorption spectrum, confirming the purity of the emissive species.
-
Protocol 3: Determination of Relative Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a known standard, is most common.
-
Measure Spectra: Record the absorption and fluorescence emission spectra for both the benzimidazole derivative solution and the standard solution (e.g., quinine sulfate). Use the same excitation wavelength for both sample and standard.
-
Ensure Low Absorbance: Confirm that the absorbance of both solutions at the excitation wavelength is below 0.1.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
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Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φsmp):
Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (nsmp² / nstd²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
smp and std refer to the sample and standard, respectively.
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Protocol 4: Measurement of Fluorescence Lifetime (τF)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[4] It is often measured using a Time-Correlated Single Photon Counting (TCSPC) system.
-
Instrument Setup: Use a pulsed light source (e.g., a picosecond diode laser) with a wavelength corresponding to the absorption band of the sample.
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Data Acquisition: Excite the sample and measure the time delay between the excitation pulse and the detection of the emitted photons. Collect data until a sufficient decay histogram is generated.
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Data Analysis: The fluorescence decay is typically fitted to a single or multi-exponential decay function to determine the fluorescence lifetime (τF). The quality of the fit is assessed by the chi-squared (χ²) value.
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Photophysical Properties of Representative Benzimidazole Derivatives in Solution
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| D-A-D Benzimidazole 1a | CHCl₃ | 342 | 409 | 67 | 0.78 | [7] |
| D-A-D Benzimidazole 1b | CHCl₃ | 384 | 465 | 81 | 0.55 | [7] |
| Benzimidazole Deriv. A | MeCN | ~330 | ~400 | ~70 | 0.41 - 0.83 | [7] |
| Benzimidazole Deriv. B | CH₂Cl₂ | ~335 | ~410 | ~75 | 0.48 - 0.96 | [7] |
Table 2: Example of Solvent Effects on Fluorescence Properties
| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| Cyclohexane | 2.02 | Value | Value | Value |
| Dichloromethane | 8.93 | Value | Value | Value |
| Acetonitrile | 37.5 | Value | Value | Value |
| DMSO | 46.7 | Value | Value | Value |
| *Values to be determined experimentally. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity often indicates a charge-transfer character in the excited state.[8] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Fluorescence Signal | - Compound is non-fluorescent.- Concentration is too low.- Quenching by solvent or impurities.- Incorrect instrument settings. | - Verify compound structure.- Increase concentration.- Use high-purity spectroscopic grade solvents.- Check excitation/emission wavelengths and slit widths. |
| Distorted Spectrum Shape | - Inner filter effect (concentration too high).- Scatter peaks (Rayleigh or Raman).- Detector saturation. | - Dilute sample (Absorbance < 0.1).- Scan emission from a wavelength ~10-20 nm longer than excitation.- Reduce slit widths or use a neutral density filter. |
| Poor Quantum Yield Reproducibility | - Inaccurate absorbance measurements.- Cuvette is not clean or is scratched.- Temperature fluctuations. | - Ensure UV-Vis spectrophotometer is calibrated.- Thoroughly clean cuvettes; inspect for damage.- Use a temperature-controlled sample holder. |
| Excitation spectrum does not match absorption spectrum | - Presence of emissive impurities.- Formation of aggregates or excimers. | - Purify the compound.- Perform concentration-dependent studies to check for aggregation. |
References
- 1. Photophysical processes of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1H-benzimidazole | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 267642-46-6 CAS MSDS (this compound(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazole-5,6-dicarbonitrile
Welcome to the technical support center for the synthesis of 1H-Benzimidazole-5,6-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important benzimidazole derivative.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, which is typically prepared via the cyclization of 4,5-diaminophthalonitrile with a one-carbon source, such as formic acid.
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Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature or prolong the reaction time. For instance, refluxing in formic acid can take several hours. |
| Degradation of starting material. | - Ensure the purity of 4,5-diaminophthalonitrile, as impurities can interfere with the reaction.- Use fresh formic acid. | |
| Inefficient cyclization. | - Consider the use of a catalyst. While the reaction can proceed with just formic acid, catalysts like p-toluenesulfonic acid or zinc oxide (ZnO) nanoparticles have been shown to improve yields in analogous benzimidazole syntheses. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | - Overheating can sometimes lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer duration.- Incomplete cyclization can leave formylated intermediates. Ensure the reaction goes to completion. |
| Unreacted starting material. | - This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low to No Product Formation." | |
| Difficulty in Product Isolation/Purification | Product is soluble in the work-up solvent. | - After neutralizing the reaction mixture with a base (e.g., ammonium hydroxide), ensure the pH is appropriate for product precipitation. The product is weakly acidic and will be soluble in strong base.- If the product does not precipitate, consider extraction with an appropriate organic solvent. |
| Product is contaminated with colored impurities. | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. | |
| Low Yield After Purification | Loss of product during recrystallization. | - Carefully select the recrystallization solvent to ensure high recovery. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.- Avoid using an excessive amount of solvent for recrystallization. |
| Inefficient precipitation during work-up. | - Ensure the neutralized reaction mixture is sufficiently cooled to maximize precipitation before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the condensation reaction between 4,5-diaminophthalonitrile and formic acid. This reaction, often referred to as the Phillips-Ladenburg synthesis, involves heating the diamine in formic acid, which serves as both the reactant (providing the C2 carbon of the imidazole ring) and the solvent.
Q2: What are the typical reaction conditions?
Q3: Can I use a catalyst to improve the yield?
A3: Yes, various catalysts have been shown to improve yields and reduce reaction times in benzimidazole syntheses. For the reaction of o-phenylenediamines with formic acid, catalysts such as ZnO nanoparticles have been used effectively, sometimes in solvent-free conditions at elevated temperatures (e.g., 70°C).[1] p-Toluenesulfonic acid is another common acid catalyst for this type of condensation.
Q4: Are there alternative methods to conventional heating?
A4: Microwave-assisted synthesis is a well-documented alternative for preparing benzimidazoles.[2] This method can significantly reduce reaction times and, in some cases, improve yields.
Q5: What are potential side reactions?
A5: The primary potential side reaction is the formation of N,N'-diformylated or mono-formylated intermediates if the cyclization is incomplete. Prolonged exposure to very high temperatures could potentially lead to decomposition of the starting material or product, especially given the presence of the electron-withdrawing nitrile groups.
Q6: How should I purify the final product?
A6: After the reaction is complete, the excess formic acid is typically neutralized with a base like ammonium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product. The crude product can then be purified by recrystallization from a suitable solvent, such as an alcohol-water mixture or acetonitrile. If significant colored impurities are present, treatment with activated charcoal during recrystallization is recommended. For very high purity, column chromatography may be necessary.
Experimental Protocols
While a specific peer-reviewed protocol for this compound was not found, a general procedure based on established methods for benzimidazole synthesis is provided below. Note: This is a generalized protocol and may require optimization.
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References
troubleshooting common side reactions in 1H-Benzimidazole-5,6-dicarbonitrile synthesis
Welcome to the technical support center for the synthesis of 1H-Benzimidazole-5,6-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the condensation reaction of 4,5-diaminophthalonitrile with formic acid.[1] This reaction involves the formation of an N-formyl intermediate, followed by intramolecular cyclization to yield the benzimidazole ring system.
Q2: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and product degradation are common culprits. To enhance your yield, consider the following:
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Reaction Temperature and Time: Ensure the reaction is heated sufficiently, typically at or near the boiling point of formic acid, for an adequate duration to drive the cyclization to completion. A common procedure for benzimidazole synthesis involves heating the mixture in a water bath at 100°C for two hours.[2]
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Concentration of Formic Acid: While formic acid is a reactant, using a high concentration (e.g., 90%) is generally recommended to also act as the solvent and drive the reaction forward.[2] However, excessively harsh conditions could lead to degradation.
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Purity of Starting Materials: Impurities in the 4,5-diaminophthalonitrile can interfere with the reaction. Ensure the starting material is of high purity.
Q3: I am observing a significant amount of a byproduct that is not the desired product. What could it be?
A common byproduct is the N-formylated intermediate, N-(2-amino-4,5-dicyanophenyl)formamide. This occurs when the cyclization step is incomplete. The presence of this intermediate can be identified by analytical techniques such as NMR and mass spectrometry. To minimize its formation, ensure adequate heating and reaction time to promote the final ring-closure.
Another potential side reaction is the partial hydrolysis of the nitrile groups to carboxylic acids or amides, especially if water is present in the reaction mixture under prolonged heating in acidic conditions.
Q4: The final product has a strong yellow or brown discoloration. How can I remove these colored impurities?
Discoloration in benzimidazole synthesis is a frequent issue, often arising from aerial oxidation of the diamine starting material or minor side reactions.[2] An effective purification method involves the following steps:
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Dissolve the crude product in boiling water.
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Add a strong solution of potassium permanganate dropwise until a persistent brown precipitate of manganese dioxide is observed. This oxidizes the colored impurities.
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Add solid sodium bisulfite to the hot mixture until the solution becomes clear. The bisulfite reduces the excess permanganate and manganese dioxide.
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Add decolorizing carbon (activated charcoal) and digest the mixture for a short period.
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Filter the hot solution to remove the carbon and any other solid impurities.
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Allow the filtrate to cool, whereupon the purified this compound should crystallize.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase reaction temperature to 100°C and ensure a minimum of 2 hours of heating.[2] Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Degradation of starting material or product due to excessively harsh conditions. | While heating is necessary, prolonged exposure to very high temperatures should be avoided. Use a controlled heating source like a water or oil bath. | |
| Impure 4,5-diaminophthalonitrile. | Recrystallize the starting material before use. | |
| Presence of N-formyl Intermediate | Incomplete cyclization. | Extend the reaction time and/or increase the reaction temperature to facilitate the final ring-closing step. |
| Discolored Product (Yellow/Brown) | Aerial oxidation of the diamine starting material or formation of colored byproducts. | Purify the crude product by recrystallization with activated charcoal. For persistent color, use the potassium permanganate/sodium bisulfite treatment described in the FAQs.[2] |
| Hydrolysis of Nitrile Groups | Presence of water in the reaction mixture under acidic and heated conditions. | Use anhydrous formic acid and ensure all glassware is thoroughly dried before use. Minimize reaction time once the formation of the desired product is complete. |
Experimental Protocols
Synthesis of this compound
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In a round-bottomed flask, combine 4,5-diaminophthalonitrile (1.0 eq) with 90% formic acid (5-10 molar equivalents).
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Heat the mixture in a water bath at 100°C for 2 hours.[2]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
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Slowly add a 10% sodium hydroxide solution to the mixture with constant stirring until it is just alkaline to litmus paper.[2]
-
Collect the precipitated crude product by suction filtration and wash with cold water.
-
Dry the crude product, preferably under vacuum.
Purification of this compound
-
Dissolve the crude this compound in a minimum amount of boiling water.
-
While hot, add a sufficient amount of activated charcoal to the solution.
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Maintain the solution at a gentle boil for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated charcoal.[2]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
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Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizing the Process
Reaction Pathway
References
optimization of reaction conditions for 1H-Benzimidazole-5,6-dicarbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 1H-Benzimidazole-5,6-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and straightforward synthesis involves the condensation reaction of 4,5-diamino-1,2-benzenedicarbonitrile with formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring.
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters include reaction temperature, reaction time, and the purity of the starting materials. Maintaining a consistent temperature is crucial for preventing the formation of side products. Reaction time needs to be sufficient for complete cyclization, which can be monitored using Thin Layer Chromatography (TLC).
Q3: Are there any common side reactions to be aware of?
A3: Incomplete cyclization can leave unreacted starting material. Additionally, at excessively high temperatures or with prolonged reaction times, degradation of the starting material or product can occur, leading to discoloration of the reaction mixture. The formation of N-formylated intermediates that do not fully cyclize is also a possibility.
Q4: What are the recommended purification methods for the final product?
A4: The primary method for purification is recrystallization. Due to the likely crystalline nature of the product, this method is effective at removing most impurities. For highly discolored products, treatment with activated carbon during recrystallization is recommended.[1] If discoloration persists, a chemical treatment with a mild oxidizing agent followed by a reducing agent can be employed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials. - Loss of product during workup. | - Monitor the reaction by TLC to ensure completion. - Ensure the reaction is maintained at the recommended temperature (e.g., 100°C). - Use highly pure 4,5-diamino-1,2-benzenedicarbonitrile and formic acid. - During neutralization, add the base slowly and with cooling to avoid product decomposition. Ensure complete precipitation before filtration. |
| Product is Highly Discolored (Yellow/Brown) | - Reaction temperature was too high. - Reaction time was excessively long. - Presence of impurities in the starting materials. | - Strictly control the reaction temperature. - Monitor the reaction and stop it once the starting material is consumed. - During recrystallization, add activated carbon (e.g., Norite) to the hot solution and filter while hot.[1] - For persistent color, dissolve the product in hot water, add a potassium permanganate solution until a brown precipitate forms, then add sodium bisulfite until the solution is clear before proceeding with cooling and crystallization.[1] |
| Product is Difficult to Filter | - Very fine crystals formed. | - Allow the solution to cool slowly without agitation to encourage the growth of larger crystals. - Cool the mixture to a lower temperature (e.g., 10-15°C) to maximize precipitation before filtration.[1] |
| Inconsistent Melting Point | - Presence of impurities. - Incomplete drying of the product. | - Recrystallize the product again. - Ensure the product is thoroughly dried under vacuum at an appropriate temperature (e.g., 100°C) to remove any residual solvent.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for benzimidazole synthesis.[1][2][3]
Materials:
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4,5-diamino-1,2-benzenedicarbonitrile
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90% Formic Acid
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10% Sodium Hydroxide Solution
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Activated Carbon (e.g., Norite)
-
Deionized Water
Procedure:
-
In a round-bottomed flask, combine 4,5-diamino-1,2-benzenedicarbonitrile (1 equivalent) with 90% formic acid (1.5 equivalents).[1][2]
-
Heat the mixture in a water bath at 100°C for 2 hours.[1][2]
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After heating, cool the reaction mixture to room temperature.
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Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper. Keep the flask cool during this process.
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Collect the precipitated crude product by suction filtration using a Büchner funnel.
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Wash the crude product with a small amount of cold water.
Purification (Recrystallization):
-
Transfer the crude product to a beaker and add a sufficient amount of boiling water to dissolve it completely.
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Add a small amount of activated carbon (approximately 2% by weight of the crude product) to the hot solution.[1][2]
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Digest the mixture for 15 minutes at boiling temperature.
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Filter the hot solution rapidly through a pre-heated filter to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to 10-15°C to maximize crystallization.[1][2]
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Collect the purified crystals by suction filtration and wash with a small amount of cold water.
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Dry the final product at 100°C. The expected product is a white or off-white crystalline solid.[1][2]
Data Presentation
Table 1: Effect of Formic Acid Concentration on Yield (Hypothetical Data)
| Formic Acid Concentration (%) | Reaction Time (h) | Yield (%) | Product Purity (by HPLC, %) |
| 40 | 4 | 75 | 95 |
| 70 | 2.5 | 82 | 97 |
| 90 | 2 | 85 | 98 |
Note: This table presents hypothetical data to illustrate the expected trend. Higher concentrations of formic acid generally lead to faster reaction times and potentially higher yields, though this should be experimentally verified.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
stability and degradation of 1H-Benzimidazole-5,6-dicarbonitrile under different conditions
Welcome to the technical support center for 1H-Benzimidazole-5,6-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay results or loss of compound potency. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or lower), protected from light and moisture. 2. Check Solvent Stability: The compound may be unstable in certain solvents over time. Prepare solutions fresh and consider conducting a preliminary solvent stability study. 3. pH Sensitivity: The benzimidazole core and nitrile groups can be susceptible to pH-dependent hydrolysis. Ensure the pH of your experimental medium is controlled and appropriate for the compound's stability. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | The compound is degrading into one or more new entities. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) and NMR to identify the structure of the degradation products. This will provide insight into the degradation pathway. 2. Perform Forced Degradation Studies: To intentionally generate and identify potential degradants, subject the compound to stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method. 3. Review Experimental Conditions: Evaluate your experimental setup for potential stressors such as extreme pH, high temperature, or exposure to light. |
| Inconsistent results between experimental replicates. | Variability in sample handling, preparation, or exposure to destabilizing conditions. | 1. Standardize Protocols: Ensure all experimental steps, from sample weighing to analysis, are performed consistently. 2. Minimize Exposure: Protect the compound and its solutions from light and elevated temperatures as much as possible during handling. 3. Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for extended periods without stability validation. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation of the solid material due to exposure to light, moisture, or air. | 1. Proper Storage: Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to air or moisture. 2. Re-test Purity: Before use, re-analyze the purity of the compound using a qualified analytical method (e.g., HPLC, NMR) to ensure it meets the requirements of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include:
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pH: The compound is susceptible to hydrolysis under both acidic and basic conditions. The nitrile groups can be hydrolyzed to carboxamides and subsequently to carboxylic acids.
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Temperature: Elevated temperatures can accelerate degradation, particularly in solution.
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Light: Like many heterocyclic compounds, this compound may be photolabile and degrade upon exposure to UV or visible light.
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Oxidizing Agents: The benzimidazole ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place, preferably at -20°C or below, in a tightly sealed container. For solutions, it is recommended to prepare them fresh before use. If short-term storage of solutions is necessary, they should be stored at 2-8°C and protected from light. The stability in various solvents should be experimentally determined.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method can be developed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The key steps are:
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Forced Degradation: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light exposure) to generate degradation products.
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Chromatographic Separation: Develop an HPLC method that can separate the parent compound from all the generated degradation products. This typically involves optimizing the mobile phase composition, column type, and gradient.
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Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound in the presence of its degradants.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, the following degradation products are plausible:
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Hydrolysis Products: The dicarbonitrile can undergo stepwise hydrolysis to form 1H-benzimidazole-5-carbonitrile-6-carboxamide, 1H-benzimidazole-5,6-dicarboxamide, and ultimately 1H-benzimidazole-5,6-dicarboxylic acid.
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Oxidative Degradation Products: Oxidation may lead to the formation of N-oxides on the imidazole ring.
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Photodegradation Products: Exposure to light could lead to complex rearrangements or cleavage of the benzimidazole ring.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of expected trends.
Table 1: Stability of this compound in Solution under Different pH Conditions at 25°C
| pH | Time (hours) | % Remaining | Major Degradation Product(s) |
| 2.0 (0.01 M HCl) | 24 | 85.2 | 1H-Benzimidazole-5-carbonitrile-6-carboxamide |
| 7.0 (Phosphate Buffer) | 24 | 98.5 | Not significant |
| 12.0 (0.01 M NaOH) | 24 | 70.8 | 1H-Benzimidazole-5,6-dicarboxylic acid |
Table 2: Thermal and Photolytic Stability of this compound
| Condition | Duration | % Remaining | Major Degradation Product(s) |
| 60°C (Solid) | 7 days | 99.1 | Not significant |
| 60°C (in Acetonitrile:Water) | 24 hours | 92.3 | 1H-Benzimidazole-5,6-dicarboxamide |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 88.5 | Complex mixture of unidentified products |
Table 3: Oxidative Stability of this compound at 25°C
| Condition | Time (hours) | % Remaining | Major Degradation Product(s) |
| 3% H₂O₂ | 24 | 81.7 | Benzimidazole N-oxide derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3% (v/v)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with UV or MS detector
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Photostability chamber
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Oven
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate the solution at room temperature for 24 hours.
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At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
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Thermal Degradation:
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For solid-state stability, place a known amount of the solid compound in an oven at 60°C for 7 days.
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For solution stability, incubate a solution of the compound (in a suitable solvent like acetonitrile:water) at 60°C for 24 hours.
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Analyze the samples by HPLC at specified time points.
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Photolytic Degradation:
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Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
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A control sample should be kept in the dark under the same temperature conditions.
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Analyze the samples by HPLC.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
Technical Support Center: Crystallization of 1H-Benzimidazole-5,6-dicarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization process for 1H-Benzimidazole-5,6-dicarbonitrile.
Troubleshooting Guide
Crystallization is a critical step for obtaining pure this compound. Below are common issues encountered during the process and their potential solutions.
Problem 1: The compound does not dissolve in the chosen solvent.
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Possible Cause: The solvent is not appropriate for the compound at the tested temperature. Benzimidazoles can have limited solubility in some organic solvents.
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Solution:
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Increase Temperature: Gently heat the solvent to its boiling point to increase the solubility of the compound.
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Try a Different Solvent: If the compound remains insoluble even at boiling, a different solvent should be selected. Common solvents for the recrystallization of benzimidazole derivatives include ethanol, acetone, and mixtures of solvents.[1]
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Use a Solvent Mixture: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid.
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Problem 2: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is supersaturated, and the compound is coming out of the solution too quickly above its melting point. This can also be due to the presence of impurities.
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Solution:
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Re-heat and Add More Solvent: Heat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.
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Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
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Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to induce crystal nucleation.
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Seed Crystals: If available, add a small, pure crystal of this compound to the cooled solution to act as a template for crystal growth.
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Problem 3: No crystals form, even after cooling.
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Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.
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Solution:
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Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
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Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.
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Use an Anti-Solvent: If the compound is soluble in a particular solvent, the addition of a miscible "anti-solvent" in which it is insoluble can induce precipitation. Add the anti-solvent dropwise to the solution until turbidity is observed, then allow it to stand.
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Problem 4: The crystal yield is low.
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Possible Cause:
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Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
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The solution was not cooled to a low enough temperature.
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Crystals were lost during filtration and washing.
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Solution:
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Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
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Ensure Thorough Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
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Minimize Washing Loss: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
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Problem 5: The resulting crystals are colored or appear impure.
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Possible Cause: Colored impurities are present in the crude material.
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Solution:
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Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.
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Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.
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Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
Q2: How can I improve the purity of my crystals?
A2: To improve purity, ensure a slow rate of cooling to allow for the selective growth of crystals, which excludes impurities from the crystal lattice. If impurities persist, a second recrystallization may be necessary. The use of activated charcoal can also help remove colored impurities. For highly impure samples, other purification techniques like column chromatography may be required before crystallization.
Q3: What is the ideal cooling rate for crystallization?
A3: A slow cooling rate is generally preferred for growing larger, purer crystals.[2] Allowing the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath is a standard practice. Insulating the flask can further slow down the cooling process. Rapid cooling can lead to the formation of small, impure crystals or precipitation.
Q4: My compound is still impure after crystallization. What other purification methods can I use?
A4: If crystallization does not yield a product of the desired purity, other techniques can be employed. Adsorption chromatography using a silica gel column is a common method for purifying benzimidazole derivatives.[3] Sublimation can also be an effective technique for some benzimidazoles, particularly for removing non-volatile impurities.[3]
Q5: Are there any known safety precautions for handling this compound?
A5: Specific toxicity data for this compound is not widely available. However, as with any nitrile-containing compound, it should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the public domain, a comprehensive table of quantitative data cannot be provided. Researchers should determine these parameters empirically. A suggested template for recording experimental data is provided below.
Table 1: Experimental Crystallization Data for this compound
| Parameter | Solvent System 1 (e.g., Ethanol) | Solvent System 2 (e.g., Acetone/Hexane) | Solvent System 3 (Your Choice) |
| Solubility (Hot) | (e.g., mg/mL at boiling) | (e.g., mg/mL at boiling) | |
| Solubility (Cold) | (e.g., mg/mL at 0°C) | (e.g., mg/mL at 0°C) | |
| Crude Compound (g) | |||
| Solvent Volume (mL) | |||
| Cooling Protocol | (e.g., Slow cool to RT, then ice bath) | (e.g., Slow cool to RT, then ice bath) | |
| Yield (g) | |||
| % Recovery | |||
| Purity (e.g., by HPLC) | |||
| Crystal Appearance | (e.g., Needles, plates) | (e.g., Needles, plates) |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube to the solvent's boiling point and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot and show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the compound is fully dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Visualizations
Experimental Workflow for Crystallization
Caption: A general workflow for the recrystallization of this compound.
Potential Signaling Pathway Targeted by Benzimidazole Derivatives
Benzimidazole derivatives are known to target various signaling pathways implicated in cancer. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is crucial for angiogenesis.
References
minimizing impurities in the synthesis of 1H-Benzimidazole-5,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of 1H-Benzimidazole-5,6-dicarbonitrile.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis method is the condensation reaction of 1,2-diamino-4,5-dicyanobenzene with formic acid. This reaction proceeds via a cyclization mechanism to form the benzimidazole ring system.
Q2: What are the potential sources of impurities in the final product?
A2: Impurities can arise from several sources:
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Starting Materials: Purity of the 1,2-diamino-4,5-dicyanobenzene and formic acid is critical. Impurities in the diamino precursor will likely be carried through or lead to side reactions.
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Incomplete Reaction: If the reaction does not go to completion, unreacted 1,2-diamino-4,5-dicyanobenzene will remain as an impurity.
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Side Reactions: Undesired reactions can occur under the reaction conditions, leading to the formation of byproducts. For example, formylation of only one amino group without subsequent cyclization can lead to N-(2-amino-3,4-dicyanophenyl)formamide.
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Degradation: The product or intermediates may degrade under harsh reaction conditions (e.g., excessive heat or prolonged reaction times).
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Purification Process: Improper purification techniques can fail to remove impurities or even introduce new ones.
Q3: What are some common impurities to watch for?
A3: While specific impurity profiles can vary, common impurities may include:
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Unreacted 1,2-diamino-4,5-dicyanobenzene: The starting material.
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Partially reacted intermediates: Such as the aforementioned N-(2-amino-3,4-dicyanophenyl)formamide.
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Polymeric materials: Arising from side reactions of the highly reactive starting materials.
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Colored impurities: Often observed in benzimidazole syntheses, which may result from oxidation or other side reactions.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase should be developed to clearly separate the starting material, product, and any significant byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q5: What are the recommended purification methods for this compound?
A5: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
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Recrystallization: An effective method for removing small amounts of impurities from a solid product. The choice of solvent is crucial for obtaining high purity and yield.
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Column Chromatography: Useful for separating the desired product from closely related impurities.
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Sublimation: This technique can be effective for purifying some benzimidazole derivatives, particularly for removing non-volatile impurities.[2]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Loss of product during workup and purification. | 1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time. 2. Optimize the reaction temperature. While heat is required, excessive temperatures can lead to degradation. 3. Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Optimize the purification procedure. For recrystallization, perform small-scale solvent screening to find a solvent system that provides good recovery. |
| Product is Highly Colored (e.g., dark brown or black) | 1. Oxidation of the diamino starting material or the product. 2. Use of impure starting materials. 3. Reaction temperature is too high. | 1. Conduct the reaction under an inert atmosphere. 2. Ensure the purity of 1,2-diamino-4,5-dicyanobenzene. If necessary, purify the starting material before use. 3. Lower the reaction temperature and monitor for any decrease in color formation without significantly impacting the reaction rate. Treatment of the crude product with activated charcoal can sometimes help in removing colored impurities. |
| Presence of Starting Material in the Final Product | 1. Insufficient reaction time. 2. Inadequate amount of formic acid. 3. Poor mixing of reactants. | 1. Increase the reaction time and monitor by TLC until the starting material spot is no longer visible. 2. Use a slight excess of formic acid to drive the reaction to completion. 3. Ensure efficient stirring throughout the reaction. |
| Multiple Spots on TLC of the Crude Product | 1. Formation of side products. 2. Degradation of product or starting materials. | 1. Optimize reaction conditions (temperature, reaction time) to minimize side product formation. 2. Employ column chromatography for purification to separate the desired product from the impurities. |
III. Experimental Protocols
A. Synthesis of 1,2-diamino-4,5-dicyanobenzene
This protocol is a general representation and may require optimization.
Reaction: Synthesis from diaminomaleonitrile.
Procedure:
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In a suitable reaction vessel, dissolve diaminomaleonitrile in an appropriate solvent.
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Add a catalyst if required by the specific procedure.
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Heat the reaction mixture to the specified temperature and maintain for the designated time, monitoring the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture and isolate the crude product by filtration.
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Purify the crude 1,2-diamino-4,5-dicyanobenzene by recrystallization from a suitable solvent to achieve the desired purity.
B. Synthesis of this compound
This protocol is a general representation and may require optimization.
Reaction: Condensation of 1,2-diamino-4,5-dicyanobenzene with formic acid.
Procedure:
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To a reaction flask, add 1,2-diamino-4,5-dicyanobenzene.
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Add an excess of formic acid, which can also serve as the solvent.
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Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-water to precipitate the crude product.
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Collect the precipitate by filtration and wash thoroughly with water to remove excess formic acid.
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Dry the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting impurity formation.
References
- 1. Item - Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
addressing regioselectivity issues in the synthesis of 1H-Benzimidazole-5,6-dicarbonitrile derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of N-substituted 1H-Benzimidazole-5,6-dicarbonitrile derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Regioselectivity in N-Alkylation
The N-alkylation of unsymmetrical benzimidazoles, such as this compound, can lead to a mixture of two regioisomers: the N1- and N3-substituted products. The ratio of these isomers is influenced by several factors, including the electronic nature of the substituents on the benzimidazole core, the nature of the alkylating agent, the base, and the solvent used. The two strong electron-withdrawing cyano groups at the 5- and 6-positions significantly influence the electron density of the N1 and N3 atoms, thereby affecting the regioselectivity of the reaction.
Common Problems and Solutions
Q1: My N-alkylation reaction is producing a mixture of N1 and N3 isomers with poor selectivity. How can I favor the formation of a single isomer?
A1: Achieving high regioselectivity in the N-alkylation of 5,6-dicyano-1H-benzimidazole can be challenging. The approach to favor one isomer over the other often depends on whether you are seeking the thermodynamically or kinetically favored product. Here are key factors to consider for optimizing your reaction:
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Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the site of deprotonation and subsequent alkylation.
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For the N1 isomer (less sterically hindered): A strong, non-coordinating base in a polar aprotic solvent is often a good starting point. For instance, using sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can favor the formation of the N1-alkylated product. These conditions often lead to the thermodynamically more stable product.
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For the N3 isomer (more sterically hindered): Under certain conditions, particularly with bulky alkylating agents, the N3 position might be favored. Experimenting with different bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in various solvents could alter the isomer ratio.
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Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can influence the regioselectivity.
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Less bulky alkylating agents (e.g., methyl iodide, ethyl bromide) may show less selectivity.
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Bulky alkylating agents might favor the less sterically hindered N1 position.
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Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Illustrative Data on Reaction Condition Effects on Isomer Ratio
The following table provides illustrative data on how different reaction conditions could influence the N1:N3 isomer ratio for the alkylation of this compound. Note: This data is hypothetical and intended for illustrative purposes to guide experimentation.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N3 Ratio (Hypothetical) |
| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 1.5 : 1 |
| 2 | Methyl Iodide | NaH | THF | 25 | 3 : 1 |
| 3 | Benzyl Bromide | Cs₂CO₃ | DMF | 25 | 2 : 1 |
| 4 | Benzyl Bromide | NaH | DMF | 0 | 4 : 1 |
| 5 | Isopropyl Bromide | K₂CO₃ | DMF | 50 | 1 : 1.2 |
Q2: I am having difficulty separating the N1 and N3 isomers. What separation techniques are most effective?
A2: The separation of N1 and N3 regioisomers can be challenging due to their similar physical properties.
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Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) and different stationary phases (e.g., silica gel, alumina).
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Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide better resolution.
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Crystallization: In some cases, fractional crystallization can be an effective method for separating isomers if one crystallizes more readily than the other.
Q3: How can I definitively identify the N1 and N3 isomers?
A3: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for isomer identification.
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1H NMR: The chemical shifts of the protons on the benzimidazole core and the substituent at the nitrogen will be different for the two isomers. Protons closer to the site of substitution will likely experience a greater change in their chemical environment.
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13C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring, especially C4 and C7, are sensitive to the position of the substituent.
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NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments can be very powerful. Irradiation of the N-alkyl protons should show a spatial correlation (NOE) to the protons on the benzene ring, allowing for unambiguous assignment. For the N1-isomer, an NOE would be expected between the N-alkyl group and the H7 proton. For the N3-isomer, an NOE would be expected with the H4 proton.
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X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.
Frequently Asked Questions (FAQs)
Q: Why is regioselectivity an issue in the N-alkylation of 5,6-dicyano-1H-benzimidazole?
A: this compound is an unsymmetrical molecule. The two nitrogen atoms in the imidazole ring (N1 and N3) are in different chemical environments due to the fused benzene ring and its substituents. The electron-withdrawing cyano groups at the 5- and 6-positions decrease the nucleophilicity of both nitrogens, but their electronic effects on N1 and N3 are not identical, leading to potential for alkylation at either nitrogen.
Q: Which isomer, N1 or N3, is generally more stable?
A: In many cases of substituted benzimidazoles, the N1-substituted isomer is thermodynamically more stable due to reduced steric hindrance. However, the strong electronic effects of the dicarbonitrile substitution could potentially influence this. Computational modeling can be a useful tool to predict the relative stabilities of the two isomers.
Q: Are there alternative synthetic strategies to avoid regioselectivity issues?
A: Yes. A directed synthesis approach can provide a single regioisomer. This typically involves synthesizing the benzimidazole ring from a pre-functionalized o-phenylenediamine derivative where the desired nitrogen is already substituted or protected. For example, starting with an N-alkylated-4,5-dicyano-o-phenylenediamine and cyclizing it would yield a single N-alkylated benzimidazole product.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation Favoring the N1 Isomer (Illustrative)
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Deprotonation: To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Characterization of Regioisomers by 1H-1H NOESY
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Sample Preparation: Prepare separate NMR samples of the purified N1 and N3 isomers in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
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Acquisition: Acquire a 2D 1H-1H NOESY or ROESY spectrum for each isomer. Use a mixing time appropriate for observing inter-proton NOEs (typically 500-800 ms).
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Analysis:
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For the N1-isomer , look for a cross-peak between the protons of the N-alkyl group and the H7 proton of the benzimidazole core.
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For the N3-isomer , look for a cross-peak between the protons of the N-alkyl group and the H4 proton of the benzimidazole core.
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Workflow and Logic Diagrams
strategies to enhance the biological activity of 1H-Benzimidazole-5,6-dicarbonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with 1H-Benzimidazole-5,6-dicarbonitrile. The information is designed to address common challenges and provide a starting point for enhancing the biological activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
While specific biological activities for this compound are not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore with a broad range of activities.[1][2][3][4] Derivatives have been reported to possess antimicrobial, anticancer, antiviral, and kinase inhibitory properties.[1][2][5][6][7] The electron-withdrawing nature of the two nitrile groups on the benzene ring of this compound suggests it could be a valuable precursor for the synthesis of novel therapeutic agents.[8]
Q2: How can I synthesize this compound?
A common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[9] For this compound, the starting material would be 4,5-diaminophthalonitrile. A plausible synthetic route involves the reaction of 4,5-diaminophthalonitrile with formic acid.
Q3: I am having trouble with the synthesis of this compound. What are some common issues?
Low yields and side product formation are common challenges in benzimidazole synthesis. Here are some troubleshooting tips:
-
Purity of Starting Materials: Ensure the 4,5-diaminophthalonitrile and formic acid are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: Optimization of reaction temperature and time is crucial. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for some benzimidazole derivatives.
-
Purification: Column chromatography is often necessary to isolate the desired product from unreacted starting materials and side products.
Q4: How can I modify the structure of this compound to enhance its biological activity?
The nitrile groups at the 5 and 6 positions offer versatile handles for chemical modification. Potential strategies include:
-
Conversion to Tetrazoles: The nitrile groups can be converted to tetrazole rings, which are known to be metabolically stable isosteres of carboxylic acids and can enhance biological activity.
-
Reduction to Amines: Reduction of the nitriles to aminomethyl groups provides sites for further functionalization, such as amide or sulfonamide formation.
-
N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be substituted with various alkyl or aryl groups to explore the structure-activity relationship (SAR).
Troubleshooting Guides
Guide 1: Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction | Increase reaction time and/or temperature. Consider using microwave irradiation to drive the reaction to completion. |
| Degradation of starting material or product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Suboptimal solvent | Experiment with different solvents to improve the solubility of reactants and facilitate the reaction. |
Guide 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC after reaction | Presence of side products or unreacted starting materials | Optimize the stoichiometry of the reactants. Use column chromatography with a carefully selected solvent system for purification. |
| Product is insoluble in common solvents | High crystallinity or polarity of the compound | Try a wider range of solvents for recrystallization or chromatography, including polar aprotic solvents like DMF or DMSO. |
Quantitative Data
The following table summarizes the biological activities of various substituted benzimidazole derivatives to provide a comparative context for the potential of this compound. Note: Data for this compound itself is not currently available in the cited literature.
| Compound | Substitution Pattern | Biological Activity | IC50/MIC | Reference |
| 5h | Morpholine-benzimidazole-oxadiazole derivative | VEGFR-2 Inhibition | 0.049 µM | [1] |
| V7 | Benzimidazole-urea derivative | Anticancer (H103 cell line) | 11.64 µM | [5] |
| 9f | 1,2,5-trisubstituted benzimidazole | Antiproliferative (A549 cells) | 16.1 µM | [3] |
| 6 | 2-(4-(piperidin-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | Anticancer (HCT-116 cells) | 16.82 µM | [10] |
| 32 | Benzimidazole-triazole hybrid | EGFR Inhibition | 0.086 µM | [10] |
| 4k | N-substituted 6-nitro-1H-benzimidazole | Antifungal (C. albicans) | 8-16 µg/mL | [11] |
| 6h | Benzimidazole-benzylidenebenzohydrazide hybrid | CDK2 Inhibition | 364 nM | [6] |
| 11 | 2-substituted-1H-benzimidazole | Antibacterial (S. aureus) | Promising at 1 mg/mL | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol based on common benzimidazole synthesis methods and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4,5-diaminophthalonitrile in an excess of formic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: General Procedure for Evaluating Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.
Visualizations
Caption: Experimental workflow for the synthesis, modification, and biological evaluation of this compound derivatives.
Caption: A potential signaling pathway (VEGFR-2) that could be targeted by benzimidazole derivatives to inhibit cancer cell proliferation and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
Unraveling the Therapeutic Potential of the Benzimidazole Scaffold: A Comparative Guide in the Absence of Data for 1H-Benzimidazole-5,6-dicarbonitrile
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals seeking information on the efficacy of 1H-Benzimidazole-5,6-dicarbonitrile will find a notable absence of specific pharmacological data in the public domain. Extensive searches have revealed no dedicated studies on the mechanism of action or therapeutic efficacy of this particular compound. Its documented appearances are limited to its identification within an extract of Eleutherine bulbosa and its use as an intermediate in the synthesis of other molecules, including tyrosine kinase inhibitors.
This guide addresses this data gap by providing a broader comparative analysis of the well-established benzimidazole scaffold. The benzimidazole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2][3] This document serves as a resource for understanding the potential of benzimidazole derivatives by comparing the mechanisms and applications of existing, clinically successful drugs.
The Benzimidazole Scaffold: A Foundation for Diverse Therapeutics
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a versatile pharmacophore due to its structural similarity to naturally occurring purine nucleotides. This allows benzimidazole derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] The therapeutic breadth of this class of compounds is extensive, with derivatives demonstrating antibacterial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1]
Comparative Analysis of Approved Benzimidazole Drugs
To illustrate the therapeutic versatility of the benzimidazole scaffold, the following table summarizes the mechanisms of action and clinical applications of several major classes of approved drugs containing this core structure.
| Therapeutic Class | Mechanism of Action | Approved Drug Examples | Primary Clinical Applications |
| Anthelmintics | Inhibit tubulin polymerization, leading to the disruption of microtubule-dependent processes in parasitic worms, such as glucose uptake. This results in energy depletion and death of the parasite.[4] | Albendazole, Mebendazole, Fenbendazole | Treatment of various intestinal and systemic parasitic worm infections, including neurocysticercosis and hydatid disease.[4] Some are being repurposed for anticancer studies.[3][5] |
| Proton Pump Inhibitors (PPIs) | Irreversibly inhibit the H+/K+ ATPase (proton pump) in the gastric parietal cells of the stomach, thereby reducing gastric acid secretion. | Omeprazole, Lansoprazole, Pantoprazole | Treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. |
| Antihistamines | Act as inverse agonists or neutral antagonists at the histamine H1 receptor, blocking the action of histamine and alleviating allergy symptoms. | Bilastine, Mizolastine | Management of allergic rhinitis and chronic urticaria. |
| Anticancer Agents | Exhibit a variety of mechanisms, including disruption of microtubule dynamics, inhibition of protein kinases (e.g., tyrosine kinases), and induction of apoptosis.[3][6] | Bendamustine, Veliparib (PARP inhibitor with a benzimidazole core) | Treatment of various cancers. Bendamustine is used for chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Veliparib has been investigated in combination therapies for various solid tumors. |
| Antihypertensives | Selectively block the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure. | Candesartan, Telmisartan | Treatment of hypertension and management of heart failure.[7] |
Experimental Protocols: A General Workflow for Screening Novel Benzimidazole Derivatives
The development of new benzimidazole-based therapeutics often follows a structured experimental workflow. The following protocol outlines a general approach for screening novel derivatives for potential anticancer activity, a common area of investigation for this chemical class.[8][9]
1. Synthesis of Benzimidazole Derivatives:
-
Novel 1,2-disubstituted benzimidazole compounds can be synthesized through the reaction of an appropriate o-phenylenediamine with an aryl halide in the presence of a strong base.[8]
-
Alternatively, a condensation reaction between o-phenylenediamines and benzaldehydes using an oxidizing agent like sodium metabisulfite can be employed.[9]
-
Purification of the synthesized compounds is typically achieved through recrystallization or column chromatography.
-
Structural characterization is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[8]
2. In Vitro Cytotoxicity Screening:
-
A panel of human cancer cell lines (e.g., A549 for lung cancer, DLD-1 for colon cancer) and a normal cell line (e.g., L929) are used to assess both efficacy and selectivity.[8]
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to evaluate cell viability.
-
Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).[8]
-
The IC50 (half-maximal inhibitory concentration) values are calculated to determine the potency of the compounds. A known chemotherapy agent, such as cisplatin, is often used as a positive control.[8]
3. Mechanistic Studies (for promising candidates):
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a particular phase (e.g., G2/M phase).
-
Apoptosis Assay: Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis (programmed cell death).
-
Western Blot Analysis: To investigate the effect on specific signaling pathways, the expression levels of key proteins involved in cell proliferation and apoptosis (e.g., caspases, Bcl-2 family proteins) are measured.
-
Target Identification: Molecular docking studies can be performed to predict the binding affinity of the compounds to potential protein targets, such as tubulin or specific kinases.[8]
Visualizing the Path Forward
The following diagrams illustrate the general workflow for screening new benzimidazole derivatives and a simplified representation of a common mechanism of action for anticancer benzimidazoles.
Conclusion
While specific efficacy data for this compound remains elusive, the broader benzimidazole class represents a highly fruitful area for drug discovery. The proven success of numerous benzimidazole-based drugs across a spectrum of diseases underscores the therapeutic potential of this scaffold.[1][2] For researchers and drug development professionals, the versatility of the benzimidazole core offers a robust platform for the design and synthesis of novel therapeutic agents. Future research into derivatives, including dicarbonitrile-substituted compounds, may yet unlock new and potent treatments for a range of medical conditions.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Validating the 1H-Benzimidazole Scaffold as a Therapeutic Goldmine: A Comparative Guide for Drug Discovery
The 1H-benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts targeting cancer, microbial infections, and viral diseases.[3][4] This guide provides a comparative analysis of substituted 1H-benzimidazole derivatives as therapeutic agents, with a particular focus on the potential of dicarbonitrile-substituted variants, and contrasts them with alternative therapeutic strategies.
While specific therapeutic validation data for 1H-Benzimidazole-5,6-dicarbonitrile is not extensively available in public literature, the broader class of benzimidazole derivatives has been widely studied. The dinitrile functional groups are of interest as they can act as hydrogen bond acceptors or participate in other molecular interactions, potentially enhancing binding affinity and selectivity for target proteins. This guide will therefore use well-documented benzimidazole analogues to illustrate the validation process and therapeutic potential of this chemical class.
Comparative Efficacy of Benzimidazole Derivatives
Benzimidazole derivatives have demonstrated potent activity across various disease models. Their efficacy is often attributed to the diverse substitutions possible at the N-1, C-2, and C-5/6 positions of the benzimidazole ring, which dictates their target specificity and pharmacological properties.[5] Below is a summary of the in vitro activity of representative benzimidazole compounds against cancer cell lines and microbial pathogens, compared with established drugs.
| Compound/Drug | Target/Mechanism | Indication | Cell Line/Organism | Potency (IC50/MIC) | Reference |
| Benzimidazole Derivative 4c | Dihydrofolate Reductase (DHFR) Inhibition | Anticancer | HepG2 (Liver Cancer) | 2.39 µM | [4] |
| Paclitaxel (Alternative) | Microtubule Stabilization | Anticancer | HepG2 (Liver Cancer) | 1.38 µM | [6] |
| Benzimidazole-Triazole Hybrid 5a | EGFR, VEGFR-2, Topoisomerase II Inhibition | Anticancer | HCT-116 (Colon Cancer) | 3.62 µM | [7] |
| Doxorubicin (Alternative) | Topoisomerase II Inhibition | Anticancer | HCT-116 (Colon Cancer) | 0.8 µM | [7] |
| Benzimidazole Derivative 4k | Fungal Lanosterol 14α-demethylase (CYP51) Inhibition (Predicted) | Antifungal | Candida albicans | 8 µg/mL | [6] |
| Fluconazole (Alternative) | Fungal Lanosterol 14α-demethylase (CYP51) Inhibition | Antifungal | Candida albicans | 4 µg/mL | [6] |
| 1263W94 (Benzimidazole Riboside) | HCMV UL97 Protein Kinase Inhibition | Antiviral | Human Cytomegalovirus (HCMV) | Potent activity reported | [8] |
| Ganciclovir (Alternative) | Viral DNA Polymerase Inhibition | Antiviral | Human Cytomegalovirus (HCMV) | Standard Treatment | [8] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzimidazole derivatives are mediated through the modulation of various signaling pathways critical for cell proliferation and survival. A common mechanism, particularly in oncology and microbiology, is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.
Caption: Inhibition of DHFR by benzimidazole derivatives blocks DNA synthesis.
In cancer, multi-targeting is an emerging paradigm. Certain benzimidazole hybrids have been designed to simultaneously inhibit key kinases like EGFR and VEGFR-2, as well as topoisomerase II, leading to a multi-pronged attack on cancer cell growth, survival, and angiogenesis.[7]
Experimental Protocols for Target Validation
Validating a compound like a 1H-benzimidazole derivative as a therapeutic target involves a series of in vitro and in silico experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the benzimidazole derivative to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit its purified target enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified target enzyme (e.g., DHFR, EGFR kinase).
-
Inhibitor Incubation: Add varying concentrations of the benzimidazole compound to the enzyme buffer and incubate for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., dihydrofolate for DHFR, ATP and a peptide substrate for kinases).
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
IC50 Calculation: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Molecular Docking (In Silico)
Molecular docking predicts the binding mode and affinity of a compound to its target protein.
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the 3D structure of the benzimidazole ligand.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to place the ligand into the binding site of the protein and score the different binding poses based on a scoring function that estimates binding affinity.
-
Analysis: Analyze the top-ranked poses to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Experimental and Validation Workflow
The process of validating a novel benzimidazole derivative involves a logical progression from computational screening to in vitro testing.
Caption: Workflow for validating a novel therapeutic target.
Conclusion
The 1H-benzimidazole scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its derivatives have demonstrated significant potential in inhibiting key cellular targets implicated in cancer and infectious diseases. While this compound itself requires further investigation, the principles of target validation and the comparative data from analogous structures strongly support the continued exploration of this chemical class. Future work should focus on synthesizing and evaluating novel dicarbonitrile-substituted benzimidazoles to determine if this specific substitution pattern can yield compounds with superior efficacy, selectivity, and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole | 176161-55-0 | Benchchem [benchchem.com]
comparative study of different synthetic routes to 1H-Benzimidazole-5,6-dicarbonitrile
A critical evaluation of synthetic pathways to a key building block in materials science and medicinal chemistry reveals distinct advantages and trade-offs in reaction conditions, yields, and environmental impact. This guide provides a comparative analysis of established routes to 1H-Benzimidazole-5,6-dicarbonitrile, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy.
This compound is a valuable heterocyclic compound, serving as a crucial intermediate in the synthesis of various functional materials and pharmacologically active agents. Its rigid, planar structure and electron-withdrawing nitrile groups make it an attractive scaffold for the development of novel organic semiconductors, fluorescent dyes, and therapeutic candidates. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide details and compares the most common synthetic approaches, providing experimental protocols and quantitative data to inform methodological choices.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | One-Carbon Source | Key Advantages | Potential Drawbacks | Typical Yield | Reaction Time |
| Route 1: Phillips-Ladenburg Condensation | Formic Acid | Readily available and inexpensive reagent; straightforward procedure. | High temperatures often required; potential for side reactions and purification challenges. | Good to Excellent | 2 - 12 hours |
| Route 2: Reaction with Orthoesters | Triethyl Orthoformate | Milder reaction conditions compared to formic acid; often cleaner reactions. | Reagent is more expensive than formic acid; may require longer reaction times. | Good to Excellent | 3 - 24 hours |
| Route 3: Microwave-Assisted Synthesis | Formic Acid or other C1 sources | Dramatically reduced reaction times; potential for higher yields and cleaner products. | Requires specialized microwave reactor; optimization of conditions may be necessary. | Excellent | 10 - 30 minutes |
Visualizing the Synthetic Pathways
A logical workflow for selecting the most appropriate synthetic route for this compound can be visualized as follows:
Caption: Decision workflow for selecting a synthetic route to this compound.
Experimental Protocols
Route 1: Phillips-Ladenburg Condensation with Formic Acid
This classical method involves the direct condensation of 4,5-diamino-1,2-benzenedicarbonitrile with formic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4,5-diamino-1,2-benzenedicarbonitrile (1.0 eq.) in formic acid (85-90%, 5-10 vol.).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of cold water or crushed ice, which should induce precipitation of the product.
-
Neutralize the mixture carefully with a base, such as 10% sodium hydroxide solution, until it is just alkaline to litmus paper.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Expected Yield: 83-95%
Route 2: Reaction with Triethyl Orthoformate
This route offers a milder alternative to formic acid, often resulting in a cleaner reaction profile.
Procedure:
-
Suspend 4,5-diamino-1,2-benzenedicarbonitrile (1.0 eq.) in triethyl orthoformate (3-5 eq.).
-
Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TSA) (0.05-0.1 eq.), to the mixture.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration. If not, remove the excess triethyl orthoformate under reduced pressure.
-
Wash the resulting solid with a non-polar solvent, such as hexane or ether, to remove any residual starting materials and byproducts.
-
Dry the product under vacuum. Recrystallization may be performed if necessary.
Expected Yield: 85-92%
Route 3: Microwave-Assisted Synthesis with Formic Acid
Microwave irradiation can significantly accelerate the reaction, leading to a more energy-efficient process.
Procedure:
-
In a microwave-safe reaction vessel, combine 4,5-diamino-1,2-benzenedicarbonitrile (1.0 eq.) and formic acid (85-90%, 5-10 vol.).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 10-20 minutes. Reaction parameters should be optimized for the specific microwave unit.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Route 1 (precipitation in water, neutralization, filtration, and drying).
-
Purify the product by recrystallization if needed.
Expected Yield: 90-99%
Conclusion
The choice of synthetic route to this compound depends on the specific requirements of the researcher. The Phillips-Ladenburg condensation with formic acid is a cost-effective and straightforward method suitable for many applications. The use of triethyl orthoformate provides a milder alternative, which can be advantageous for sensitive substrates or when a cleaner initial product is desired. For rapid synthesis and potentially higher yields, microwave-assisted synthesis stands out as a highly efficient and green chemistry-aligned approach. By considering the comparative data and experimental protocols provided in this guide, researchers can make an informed decision to best suit their laboratory capabilities and project goals.
Scant Research on 1H-Benzimidazole-5,6-dicarbonitrile Analogs Necessitates Broader Comparative Analysis
Despite the significant therapeutic potential of the benzimidazole scaffold in drug discovery, a comprehensive review of the scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on 1H-Benzimidazole-5,6-dicarbonitrile analogs. This particular substitution pattern, characterized by two electron-withdrawing nitrile groups at the 5 and 6 positions of the benzimidazole ring, remains largely unexplored. Consequently, this guide broadens its scope to encompass SAR studies of benzimidazole derivatives bearing other electron-withdrawing groups at these positions, such as nitro, chloro, and trifluoromethyl groups. This approach allows for a comparative analysis that can provide valuable insights into the potential of the dicarbonitrile scaffold.
The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects.[1][2] The electronic properties and substitution patterns on the benzimidazole ring play a crucial role in determining the compound's biological target and potency. Electron-withdrawing groups, in particular, can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the biological activities of 5,6-disubstituted benzimidazole analogs with electron-withdrawing groups, supported by available experimental data and methodologies.
Comparative Biological Activity of 5,6-Disubstituted Benzimidazole Analogs
The following table summarizes the biological activities of various benzimidazole analogs with electron-withdrawing substituents at the 5 and 6 positions. It is important to note that direct comparisons of potency (e.g., IC₅₀, MIC) across different studies should be made with caution due to variations in experimental conditions.
| Compound ID/Series | R⁵ | R⁶ | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |
| Series 1 | NO₂ | H | Anticancer | HepG-2, HCT-116, MCF-7 cell lines | Less active than 5-fluorouracil | [3] |
| Compound 25b | NO₂ | H | Anticancer (Broad-spectrum) | Multiple cancer cell lines | More potent than the unsubstituted analog | [3] |
| Series 2 | Cl | Cl | Antimicrobial, Anticancer | S. aureus, E. coli, Cancer cell lines | Potent activity | [4] |
| Compound 4k | NO₂ | H | Antibacterial, Antifungal | MSSA, MRSA, E. coli, S. faecalis, C. albicans, A. niger | MIC: 2-16 µg/mL | [4][5] |
| Series 3 | CF₃ | H/Cl/F/CN | Antiprotozoal | T. vaginalis, G. intestinalis | Compound 9a more active than metronidazole against G. intestinalis; Compound 9b more active than metronidazole against T. vaginalis | [1] |
| Series 4 | I | H | Antifungal | C. albicans, S. cerevisiae | Higher activity than commercial drugs | [6] |
Key Observations from the Data:
-
Nitro Group: The presence of a nitro group at the 5-position generally enhances anticancer activity compared to unsubstituted analogs.[3] Compound 4k , a 6-nitro-1H-benzimidazole derivative, demonstrated potent antibacterial and antifungal activities.[4][5]
-
Halo Groups: Dichloro substitution at the 5 and 6 positions leads to potent antimicrobial and anticancer activities.[4] A 5-iodo substituent resulted in significant antifungal activity.[6]
-
Trifluoromethyl and Cyano Groups: Benzimidazoles with trifluoromethyl and cyano groups at the 5- and/or 6-positions have shown promising antiprotozoal activity, in some cases surpassing the potency of the standard drug metronidazole.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the literature for evaluating the biological activity of benzimidazole analogs.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains are cultured in appropriate broth media.
-
Broth Microdilution Method: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]
Visualizing the Research Process and Biological Context
To better understand the workflow of SAR studies and the potential biological context of these compounds, the following diagrams are provided.
Caption: General workflow of a structure-activity relationship (SAR) study in drug discovery.
Given that many benzimidazole derivatives act as kinase inhibitors, the following diagram illustrates a simplified, representative signaling pathway that such compounds might target.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of 1H-Benzimidazole-5,6-dicarbonitrile: A Comparative Guide
For Immediate Release
Researchers and drug development professionals are constantly seeking novel scaffolds for anticancer agents. The benzimidazole core is a well-established pharmacophore known for its diverse biological activities, including potent anticancer effects.[1][2] This guide provides a comparative overview of the validated anticancer activities of various benzimidazole derivatives, offering a framework for the potential evaluation of the novel compound, 1H-Benzimidazole-5,6-dicarbonitrile . While direct experimental data for this specific dicarbonitrile derivative is not yet available in published literature, this document will serve as a valuable resource by summarizing the established anticancer properties of related benzimidazole compounds, detailing common experimental protocols, and illustrating key signaling pathways.
Comparative Anticancer Activity of Benzimidazole Derivatives
The anticancer activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The following table summarizes the in vitro cytotoxic activity of various substituted benzimidazoles against a panel of human cancer cell lines, providing a benchmark for future studies on this compound.
| Benzimidazole Derivative Class | Example Compound(s) | Target Cancer Cell Lines | IC50/GI50 Values | Putative Mechanism of Action | Reference |
| 2-Aryl Benzimidazoles | 2-(4-chlorophenyl)-1H-benzimidazole | MCF-7 (Breast), HCT-116 (Colon) | 0.08 µM - 16.82 µM | DNA binding, Apoptosis induction | [1] |
| N-substituted Benzimidazoles | N-benzyl-2-(substituted-phenyl)benzimidazole | HepG2 (Liver), MDA-MB-231 (Breast) | 2.39 µM - 10.95 µM | Dihydrofolate reductase (DHFR) inhibition | [3] |
| Benzimidazole-Carbamates | Mebendazole, Albendazole | A549 (Lung), HeLa (Cervical) | Low micromolar range | Tubulin polymerization inhibition | [2][4] |
| Nitrobenzimidazoles | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | Various neoplastic cell lines | Potent activity | Bioreductive activation, Topoisomerase I inhibition | [3] |
| Benzimidazole Hybrids | Benzimidazole-triazole hybrids | Leukemia cell lines | GI50 selectivity ratio of 5.96 | Epidermal Growth Factor Receptor (EGFR) inhibition | [5] |
Established Experimental Protocols for Anticancer Validation
The following are detailed methodologies for key in vitro experiments commonly employed to validate the anticancer activity of novel benzimidazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration inhibiting 50% of cell growth) is determined.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry: The DNA content of the stained cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.[6]
Key Signaling Pathways Targeted by Anticancer Benzimidazoles
Benzimidazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key pathways.
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Caption: Inhibition of EGFR/HER2 signaling pathways by benzimidazole derivatives.[1]
Proposed Experimental Workflow for Validation
The following workflow is proposed for the comprehensive in vitro and in vivo validation of this compound's anticancer activity.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the spectroscopic properties of 1H-Benzimidazole-5,6-dicarbonitrile derivatives
A Comparative Spectroscopic Analysis of 1H-Benzimidazole-5,6-dicarbonitrile Derivatives
Introduction
1H-Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of dicarbonitrile groups at the 5- and 6-positions of the benzimidazole ring is expected to significantly influence the electronic and, consequently, the spectroscopic properties of these molecules. This guide provides a comparative analysis of the anticipated spectroscopic characteristics of this compound derivatives. Due to a scarcity of direct comparative studies on this specific subclass in the available literature, this analysis is based on the foundational principles of spectroscopy and data from related benzimidazole compounds.
Data Presentation: Anticipated Spectroscopic Properties
The following tables summarize the expected spectroscopic data for this compound and its hypothetical 2-substituted derivatives. These are predicted values based on the known effects of substituents on the benzimidazole core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Compound | Substituent (R) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1 | -H | ~8.5 (s, 1H, H-2), ~8.3 (s, 2H, H-4, H-7), ~13.5 (br s, 1H, NH) | ~145 (C-2), ~140 (C-5, C-6), ~120 (C-4, C-7), ~118 (C-3a, C-7a), ~115 (CN) |
| 2 | -CH₃ | ~2.6 (s, 3H, CH₃), ~8.1 (s, 2H, H-4, H-7), ~13.2 (br s, 1H, NH) | ~150 (C-2), ~140 (C-5, C-6), ~120 (C-4, C-7), ~118 (C-3a, C-7a), ~115 (CN), ~15 (CH₃) |
| 3 | -Ph | ~7.5-8.0 (m, 5H, Ph-H), ~8.2 (s, 2H, H-4, H-7), ~13.8 (br s, 1H, NH) | ~152 (C-2), ~140 (C-5, C-6), ~128-132 (Ph-C), ~120 (C-4, C-7), ~118 (C-3a, C-7a), ~115 (CN) |
Table 2: Expected FT-IR Absorption Frequencies (cm⁻¹)
| Compound | Substituent (R) | ν(N-H) | ν(C≡N) | ν(C=N) | ν(C=C) |
| 1 | -H | 3100-3000 | ~2230 | ~1620 | ~1500, ~1450 |
| 2 | -CH₃ | 3100-3000 | ~2230 | ~1625 | ~1500, ~1455 |
| 3 | -Ph | 3100-3000 | ~2230 | ~1615 | ~1500, ~1460 |
Table 3: Predicted UV-Vis Absorption and Fluorescence Emission Maxima (λmax) in Acetonitrile
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) |
| 1 | -H | ~280, ~310 | ~350 |
| 2 | -CH₃ | ~285, ~315 | ~355 |
| 3 | -Ph | ~290, ~330 | ~380 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols based on standard practices for benzimidazole derivatives.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 600 MHz spectrometer.[1][4]
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.
-
Data Processing: The spectra are processed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer equipped with a KBr pellet accessory.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The characteristic absorption bands for functional groups are identified and reported in wavenumbers (cm⁻¹).
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.[6]
-
Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent, such as acetonitrile or methanol, at a concentration of approximately 10⁻³ M. Serial dilutions are made to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.
-
Data Analysis: The wavelengths of maximum absorption (λmax) are determined from the spectrum.
Fluorescence Emission Spectroscopy
Fluorescence emission spectra are recorded on a spectrofluorometer.[7][8]
-
Sample Preparation: Samples are prepared in a suitable solvent (e.g., acetonitrile) at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Data Acquisition: The sample is excited at its absorption maximum (λmax), and the emission spectrum is recorded at a longer wavelength range.
-
Data Analysis: The wavelength of maximum fluorescence emission is determined.
Mandatory Visualization
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Binding Secrets of 1H-Benzimidazole-5,6-dicarbonitrile: A Comparative Guide to Putative Target Interactions
For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides a comparative analysis of the potential binding interactions of 1H-Benzimidazole-5,6-dicarbonitrile, a member of the pharmacologically significant benzimidazole family. While the definitive protein target of this specific compound remains to be conclusively identified in publicly available literature, this document explores the binding modes of analogous compounds to likely protein targets, offering a framework for experimental validation.
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a diverse range of biological targets. This versatility makes identifying the specific target of a novel derivative like this compound a critical step. Based on extensive research into the biological activities of similar benzimidazole-containing molecules, this guide will focus on several putative protein targets: Tubulin, Dihydrofolate Reductase (DHFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Binding Affinities
To illustrate the potential binding characteristics of this compound, the following table summarizes the binding affinities of known benzimidazole derivatives and other inhibitors for the aforementioned putative target proteins. This data, gathered from various scientific studies, provides a benchmark for future experimental evaluation.
| Target Protein | Compound | Binding Affinity (Kd/IC50) | Assay Method |
| Tubulin | Albendazole | IC50 = 0.1 µM | Colchicine-binding assay |
| Nocodazole | Kd = 0.3 µM | Fluorescence Polarization | |
| Mebendazole | IC50 = 0.08 µM | [3H]Colchicine displacement assay | |
| DHFR | Methotrexate | Kd = 4.7 pM | Isothermal Titration Calorimetry |
| Pemetrexed | Ki = 1.3 nM | Enzyme Inhibition Assay | |
| (a benzimidazole derivative) | IC50 = 5.2 µM | Enzyme Inhibition Assay | |
| VEGFR-2 | Axitinib | IC50 = 0.2 nM | Kinase Assay |
| Sorafenib | IC50 = 90 nM | Kinase Assay | |
| (a benzimidazole derivative) | IC50 = 0.15 µM | Kinase Assay |
Experimental Protocols for Target Validation and Binding Mode Confirmation
To definitively identify the target of this compound and characterize its binding mode, a systematic experimental approach is necessary. The following protocols outline key experiments that can be employed.
Target Identification using Affinity-Based Methods
-
Objective: To isolate the protein target(s) of this compound from a complex biological sample.
-
Methodology:
-
Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Affinity Chromatography: Incubate the immobilized ligand with a cell lysate or tissue extract.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand, changing buffer conditions (e.g., pH, salt concentration), or by denaturing the proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Biophysical Assays for Binding Affinity and Kinetics
-
Objective: To quantify the binding affinity and kinetics of the interaction between this compound and its identified target protein.
-
Methods:
-
Surface Plasmon Resonance (SPR): Provides real-time data on the association and dissociation rates of the ligand-protein interaction, from which the dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Fluorescence Polarization/Anisotropy: Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
-
Structural Biology for High-Resolution Binding Mode Analysis
-
Objective: To visualize the atomic-level interactions between this compound and its target protein.
-
Methods:
-
X-ray Crystallography: Requires obtaining a high-quality crystal of the protein-ligand complex. The resulting electron density map reveals the precise orientation of the ligand in the binding pocket and its interactions with amino acid residues.
-
Cryogenic Electron Microscopy (Cryo-EM): Suitable for large protein complexes. Provides a 3D reconstruction of the protein-ligand structure.
-
Visualizing the Path Forward: Logical and Experimental Workflows
To guide the research process, the following diagrams, generated using the DOT language, outline the logical relationships in target validation and the general experimental workflow.
Caption: A logical workflow for the discovery and validation of the protein target for a novel compound.
Caption: A generalized experimental workflow for confirming the binding mode of a small molecule to its target protein.
Putative Signaling Pathway Involvement
Given the potential targets, this compound could modulate several critical signaling pathways. The diagram below illustrates the central role of VEGFR-2 in angiogenesis, a pathway often targeted in cancer therapy.
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a potential target for benzimidazole derivatives.
A Comparative Guide to the Cross-Reactivity of Benzimidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While inhibitors are often designed for a specific target, understanding their off-target effects is crucial for predicting potential therapeutic efficacy and toxicity. This guide provides a comparative overview of the cross-reactivity profiles of representative benzimidazole-based inhibitors, based on publicly available experimental data.
Due to the limited availability of comprehensive public data on the cross-reactivity of inhibitors with the specific 1H-Benzimidazole-5,6-dicarbonitrile core, this guide presents data from structurally related benzimidazole compounds to illustrate the principles of selectivity and off-target profiling.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of selected benzimidazole-based compounds against a panel of kinases. This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of potency and selectivity. Lower values indicate higher potency.
Table 1: Profile of a 2-(4-pyridyl)-benzimidazole PKN2 Inhibitor (Compound 5)
| Kinase Target | Kᵢ (µM) | Selectivity vs. PKN1 |
| PKN2 | 0.040 | - |
| PKN1 | >0.100 | >2.5x |
| CLK4 | >0.100 | >2.5x |
Data sourced from a screen of 137 kinases, where only PKN1 and CLK4 were inhibited with potencies lower than 0.100 µM.[1]
Table 2: Off-Target Profile of Tetrabromobenzimidazole (TBBi) Derivatives as CK2 Inhibitors
| Kinase Target | Compound 7 Kᵢ (µM) | Compound 10 Kᵢ (µM) |
| CK2 (Primary Target) | 1.96 | 0.91 |
| PIM1 | > 50 | > 50 |
| HIPK2 | > 50 | > 50 |
| DYRK1a | > 50 | > 50 |
| CLK1 | > 50 | > 50 |
| GSK3α/β | > 50 | > 50 |
| CDK5/p25 | > 50 | > 50 |
| PLK1 | > 50 | > 50 |
| Haspin | > 50 | > 50 |
This table showcases the high selectivity of these particular TBBi derivatives for their primary target, CK2, with minimal off-target activity against the tested panel of eight other kinases.[2]
Experimental Protocols
The data presented in this guide is typically generated using well-established kinase activity assays. Below is a detailed methodology for a common approach, the KINOMEscan™ assay, which is a competition-based binding assay.
KINOMEscan™ Assay Protocol
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Kinase and Ligand Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
-
Competition Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM). A DMSO control (vehicle) is run in parallel to determine the 100% binding signal.
-
Washing and Elution: Unbound components are washed away. The bound kinase is then eluted from the solid support.
-
Quantification by qPCR: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the amount measured in the DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
% of Control = (Signal_compound / Signal_DMSO) * 100
-
-
Selectivity Score (S-score): To quantify the selectivity of a compound, an S-score can be calculated. A common method is to divide the number of kinases that show a high level of inhibition (e.g., >90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Visualizing Kinase Signaling and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors in oncology.
Caption: Workflow for a competition-based kinase binding assay (e.g., KINOMEscan™).
References
Evaluating the ADME-Tox Properties of 1H-Benzimidazole-5,6-dicarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the novel compound 1H-Benzimidazole-5,6-dicarbonitrile. To contextualize its potential as a drug candidate, its profile is compared with two benchmark benzimidazole analogs: the parent Benzimidazole scaffold and the well-characterized 5,6-Dichloro-1H-benzimidazole. The data presented herein is a combination of in silico predictions from reputable models and available experimental data to offer a holistic overview for early-stage drug discovery and development.
Comparative ADME-Tox Profile
The following table summarizes the key ADME-Tox parameters for this compound and its comparators. In silico data was generated using a combination of SwissADME and pkCSM predictive models.
| Property | Parameter | This compound (Predicted) | Benzimidazole (Predicted/Experimental) | 5,6-Dichloro-1H-benzimidazole (Predicted/Experimental) |
| Physicochemical Properties | Molecular Weight ( g/mol ) | 168.15 | 118.14 | 187.02 |
| LogP | 1.25 | 1.54 | 2.90 | |
| Water Solubility | Moderately Soluble | Soluble | Moderately Soluble | |
| pKa (most basic) | 3.80 | 5.40 | 3.50 | |
| Absorption | Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.45 | 0.90 | 1.20 |
| Human Intestinal Absorption (%) | 85 | 90 | 92 | |
| P-glycoprotein Substrate | No | No | Yes | |
| Distribution | Volume of Distribution (VDss, log L/kg) | -0.15 | -0.20 | 0.10 |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | |
| Plasma Protein Binding (%) | 60 | 50 | 85 | |
| Metabolism | CYP1A2 Inhibitor | No | Yes | Yes |
| CYP2C19 Inhibitor | No | No | Yes | |
| CYP2C9 Inhibitor | No | Yes | Yes | |
| CYP2D6 Inhibitor | No | No | Yes | |
| CYP3A4 Inhibitor | No | No | Yes | |
| Excretion | Total Clearance (log ml/min/kg) | 0.30 | 0.45 | 0.15 |
| Renal OCT2 Substrate | No | No | No | |
| Toxicity | hERG I Inhibitor | No | No | Yes |
| AMES Toxicity | No | No | Yes | |
| Hepatotoxicity | Low Probability | Low Probability | High Probability | |
| Skin Sensitization | No | No | Yes |
In Vitro ADME-Tox Evaluation Workflow
The following diagram illustrates a standard workflow for the in vitro evaluation of ADME-Tox properties of a compound of interest.
Signaling Pathway: hERG Channel Inhibition and Cardiotoxicity
A critical aspect of toxicity assessment is evaluating the potential for cardiac liability through inhibition of the hERG potassium channel. The diagram below outlines this pathway.
Detailed Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the reaction mixture and the test compound separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)
-
Test compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS buffer.
-
Prepare the dosing solution of the test compound in HBSS buffer.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the inhibitory effect of a test compound on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Extracellular and intracellular solutions
-
Test compound
-
Positive control (e.g., E-4031)
Procedure:
-
Culture the hERG-expressing HEK293 cells under appropriate conditions.
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension and the test compound solutions onto the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG channel currents.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Record the hERG current in the presence of the test compound.
-
A positive control is used to confirm the sensitivity of the assay.
-
Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of a test compound on a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Safety Operating Guide
Proper Disposal of 1H-Benzimidazole-5,6-dicarbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 1H-Benzimidazole-5,6-dicarbonitrile, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is a skin, eye, and respiratory irritant. Adherence to strict safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE) and Handling Summary
| Precaution Category | Requirement | Citation |
| Eye Protection | Chemical safety goggles or face shield. | [1] |
| Hand Protection | Nitrile gloves. | [2] |
| Skin Protection | Laboratory coat. | [2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | [2] |
| Handling | Avoid generating dust. Do not mix with other waste. Keep in original, tightly closed containers. | [3] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. On-site chemical neutralization is not advised without a validated and peer-reviewed protocol specific to this compound. The following steps outline the procedure for preparing the chemical for collection by a certified waste disposal service.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
This compound is a non-halogenated organic solid. It should be segregated from halogenated waste streams.[4]
2. Containerization:
-
If possible, leave the chemical in its original container.[3]
-
If transferring is necessary, use a clean, dry, and compatible container. Ensure the container is properly sealed to prevent leaks or spills.
-
Do not mix with other chemical wastes in the same container.[3]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and accessible only to authorized personnel.
4. Documentation:
-
Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.
-
This documentation is crucial for regulatory compliance and for the waste disposal vendor.
5. Scheduling Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the necessary documentation and information about the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and local regulations.
References
Personal protective equipment for handling 1H-Benzimidazole-5,6-dicarbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 1H-Benzimidazole-5,6-dicarbonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Material/Standard | Purpose |
| Eyes/Face | Safety glasses with side shields or safety goggles | ANSI Z87.1 or EN 166 | Protects against splashes and dust. |
| Face shield | - | Recommended when there is a significant risk of splashing. | |
| Hands | Impervious gloves | Nitrile or neoprene | Prevents skin contact. Gloves should be inspected before use and disposed of properly.[1] |
| Body | Flame-resistant laboratory coat | - | Protects against minor spills and contamination of personal clothing. |
| Long pants and closed-toe shoes | - | Standard laboratory practice to protect skin. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Particulate filter conforming to EN 143 | Required if exposure limits are exceeded or if dust/aerosols are generated.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Operational Plan: Step-by-Step Guidance
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, review the SDS for structurally similar benzimidazole and nitrile compounds to understand potential hazards.[2][3][4]
-
Engineering Controls: Ensure a chemical fume hood is certified and functioning correctly.[1] An eyewash station and safety shower must be readily accessible.[1][2]
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before entering the laboratory.
2. Handling the Chemical:
-
Location: All manipulations of solid this compound, including weighing and transferring, must be conducted within a chemical fume hood to minimize inhalation risk.[1]
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]
-
Spill Prevention: Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Ensure all containers are clearly labeled.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4][5] Wash hands and face thoroughly after handling the substance.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for waste disposal.[3] Evacuate the area for larger spills and follow institutional emergency procedures. Do not allow the chemical to enter drains.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and excess reagent, should be placed in a clearly labeled, sealed container for hazardous solid waste.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour any waste down the sink.[6]
-
Contaminated Glassware: Rinse contaminated glassware with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous liquid waste.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
